Technical Documentation Center

2,5,8,11-Tetraoxatridecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5,8,11-Tetraoxatridecane
  • CAS: 7382-29-8

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2,5,8,11-Tetraoxatridecane for research applications

Introduction: Unveiling the Potential of a Unique Glyme 2,5,8,11-Tetraoxatridecane, a member of the glyme (glycol dimethyl ether) family, is a polar, aprotic solvent with a unique molecular structure that confers a valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Unique Glyme

2,5,8,11-Tetraoxatridecane, a member of the glyme (glycol dimethyl ether) family, is a polar, aprotic solvent with a unique molecular structure that confers a valuable set of properties for a range of research applications. Its linear polyether chain, characterized by repeating ethylene oxide units, provides a balance of hydrophilicity and hydrophobicity, making it an intriguing solvent for organic synthesis, a potential component in drug delivery systems, and a valuable tool in materials science. This guide provides an in-depth exploration of the physical and chemical properties of 2,5,8,11-Tetraoxatridecane, offering insights into its practical applications and providing protocols to facilitate its effective use in the laboratory.

Glymes, in general, are recognized for their high chemical and thermal stability, and their ability to form complexes with metal cations.[1] These characteristics, coupled with their typically low toxicity compared to other common organic solvents, position them as versatile and often more environmentally benign options in chemical research.[1] This guide will delve into the specific attributes of 2,5,8,11-Tetraoxatridecane, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its full potential.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical properties of a solvent is paramount for its effective application in experimental design. The following table summarizes the key physicochemical properties of 2,5,8,11-Tetraoxatridecane.

PropertyValueReference
Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS Number 7382-29-8
Appearance Colorless liquid
Boiling Point Not explicitly available for the parent compound. A thiolated derivative has a boiling point of 84 °C at 1 Torr.[2]
Density Not explicitly available for the parent compound. A thiolated derivative has a density of 1.035 g/cm³.[2]
Solubility Glymes are generally miscible with water and many organic solvents.[1]

Chemical Properties and Reactivity Profile

The chemical behavior of 2,5,8,11-Tetraoxatridecane is largely defined by the ether linkages that constitute its backbone. These ether groups render the molecule relatively inert under many reaction conditions, contributing to its utility as a stable solvent.

Stability:

Glymes are known for their high thermal and chemical stability.[1] They are generally resistant to degradation under neutral and basic conditions. However, like other ethers, they can be susceptible to cleavage by strong acids at elevated temperatures. The multiple ether oxygens in 2,5,8,11-Tetraoxatridecane can also participate in the formation of complexes with metal cations, which can influence their stability.[3][4]

Reactivity:

  • With Strong Acids: Concentrated strong acids, such as hydroiodic acid or hydrobromic acid, can cleave the ether bonds of 2,5,8,11-Tetraoxatridecane, particularly at higher temperatures. This reactivity is a general characteristic of ethers.

  • With Strong Bases: Glymes are generally stable in the presence of strong bases, making them suitable solvents for reactions involving organometallic reagents and other basic species.[1]

  • Oxidation: While generally stable to oxidation under normal conditions, the formation of explosive peroxides upon prolonged exposure to air and light is a potential hazard for all ethers, including 2,5,8,11-Tetraoxatridecane. It is crucial to test for and eliminate peroxides before distillation or concentration.

  • Chelation of Metal Ions: The oxygen atoms in the polyether chain of 2,5,8,11-Tetraoxatridecane can coordinate with metal cations, acting as a chelating agent. This property is fundamental to many of its applications, as it can enhance the solubility and reactivity of metal salts.[5]

Core Research Applications

The unique combination of properties possessed by 2,5,8,11-Tetraoxatridecane makes it a valuable tool in several areas of scientific research.

Solvent in Organic Synthesis

As a polar aprotic solvent, 2,5,8,11-Tetraoxatridecane can facilitate a variety of organic reactions. Its ability to solvate cations while leaving anions relatively "naked" can accelerate reaction rates, particularly in nucleophilic substitution reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Diagram: Role of 2,5,8,11-Tetraoxatridecane in Cation Solvation

G cluster_solvent 2,5,8,11-Tetraoxatridecane cluster_cation Metal Cation (M+) mol CH3-O-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH3 M M+ O1 M->O1 O2 M->O2 O3 M->O3 O4 M->O4 caption Chelation of a metal cation by the ether oxygens.

Caption: Chelation of a metal cation by the ether oxygens.

Drug Delivery and Formulation

The amphiphilic nature of 2,5,8,11-Tetraoxatridecane and its derivatives makes them promising candidates for applications in drug delivery. The polyether chain can enhance the aqueous solubility of hydrophobic drugs, a critical challenge in pharmaceutical development.

Derivatives of 2,5,8,11-Tetraoxatridecane can be functionalized to create more complex drug delivery systems. For example, the introduction of a thiol group allows for conjugation to other molecules or surfaces.[2] This versatility opens up possibilities for creating targeted drug delivery vehicles and novel formulations.

Materials Science and Nanoparticle Synthesis

In materials science, 2,5,8,11-Tetraoxatridecane can be used as a solvent and a stabilizing agent in the synthesis of nanoparticles.[6][7] Its ability to coordinate with metal ions can help control the size and shape of the resulting nanoparticles. The synthesis of metal and metal oxide nanoparticles often relies on the reduction of a metal salt in a suitable solvent, and the properties of the solvent can significantly influence the characteristics of the final product.

Experimental Protocols

The following section provides a representative experimental protocol that highlights the use of a reaction medium similar in nature to 2,5,8,11-Tetraoxatridecane for a common organic transformation. While this specific protocol does not use 2,5,8,11-Tetraoxatridecane, it demonstrates a typical workflow where a high-boiling, polar aprotic solvent would be advantageous.

Representative Protocol: Surfactant-Catalyzed Synthesis of Tetrahydrobenzo[a]xanthene-11-ones

This protocol describes a three-component reaction for the synthesis of xanthene derivatives, a class of compounds with various biological activities.[8] This type of reaction often benefits from a polar solvent that can facilitate the interaction of the reactants.

Materials:

  • β-naphthol

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimedone

  • Tetradecyltrimethylammonium bromide (TTAB) as a surfactant catalyst

  • Water (as the solvent in this specific greener protocol)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add β-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and dimedone (1 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of deionized water to the flask, followed by the TTAB catalyst (15 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (2:8) as the eluent.

  • Workup: Upon completion of the reaction, the solid product is collected by vacuum filtration.

  • Purification: The crude product is washed successively with warm water and aqueous ethanol. Further purification can be achieved by recrystallization from ethanol to yield the pure tetrahydrobenzo[a]xanthene-11-one.[8]

Diagram: Experimental Workflow for Synthesis

G A 1. Reaction Setup (β-naphthol, aldehyde, dimedone) B 2. Add Solvent & Catalyst (Water, TTAB) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Isolate Product (Filtration) C->D E 5. Purify Product (Recrystallization) D->E

Caption: A generalized workflow for the synthesis of xanthene derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5,8,11-Tetraoxatridecane and its derivatives.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Specific Hazards:

  • Peroxide Formation: Like other ethers, 2,5,8,11-Tetraoxatridecane can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before heating or distilling the solvent. Commercial products may contain inhibitors to prevent peroxide formation.

  • Combustibility: While not highly flammable, 2,5,8,11-Tetraoxatridecane is a combustible liquid. Keep it away from open flames and other sources of ignition.[11]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of 2,5,8,11-Tetraoxatridecane and any contaminated materials in accordance with local, state, and federal regulations.[12] Do not pour down the drain.

Conclusion: A Versatile Tool for Modern Research

2,5,8,11-Tetraoxatridecane presents a compelling profile for researchers seeking a stable, versatile, and effective polar aprotic solvent. Its unique ability to solvate metal cations, coupled with its general inertness, makes it a valuable medium for a wide array of chemical transformations. Furthermore, its potential in the realms of drug delivery and materials science underscores its importance as a building block for advanced applications. By understanding its fundamental physicochemical and chemical properties, and by adhering to safe handling practices, scientists can effectively integrate 2,5,8,11-Tetraoxatridecane into their research endeavors, paving the way for new discoveries and innovations.

References

  • Tang, S., & Zhao, H. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(22), 11251-11287. [Link]

  • Ue, M., Takeda, M., Takehara, M., & Mori, S. (2025, May 13). Effect of ionic size on solvate stability of glyme-based solvate ionic liquids. Chalmers Research. [Link]

  • Hashimoto, T., Mandai, T., & Ueno, K. (2017, January 25). Stability of Glyme Solvate Ionic Liquid as an Electrolyte for Rechargeable Li−O2 Batteries. ACS Omega, 2(1), 249-254. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2014, March 31). 2,5,8,11-Tetraoxadodecane. Anzen-Saito. [Link]

  • Leick, N., Tran, B. L., Bowden, M. E., Gennett, T., & Autrey, T. (2022). Thermal stability and structural studies on the mixtures of Mg(BH4)2 and glymes. Dalton Transactions, 51(18), 7233-7240. [Link]

  • PubChem. (n.d.). 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). 2,5,8,11-tetraoxatridecane. [Link]

  • Singh, P., Kim, Y. J., Zhang, D., & Yang, D. C. (2016). Biological synthesis of nanoparticles from plants and microorganisms. Trends in Biotechnology, 34(7), 588-599. [Link]

  • Jamkhande, P. G., Ghule, N. W., Bamer, A. H., & Kalaskar, M. G. (2019). Metal nanoparticles synthesis: An overview on methods of preparation, advantages and disadvantages, and applications. Journal of Drug Delivery Science and Technology, 53, 101174. [Link]

  • Al-Radadi, N. S. (2021). Biogenic nanoparticles: a comprehensive perspective in synthesis, characterization, application and its challenges. Journal of King Saud University-Science, 33(7), 101559. [Link]

  • Crisponi, G., & Nurchi, V. M. (2014). Recommended Chelators for the Clinical Treatment of Each Metal Ion Toxicity. Current Medicinal Chemistry, 21(36), 4246-4270. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Rahman, I. M., & Hasegawa, H. (2012). Formation and stability of binary complexes of divalent ecotoxic ions (Ni, Cu, Zn, Cd, Pb) with biodegradable chelants (NTA, S, S-EDDS, and IDA) in aqueous solutions. Journal of Solution Chemistry, 41(10), 1713-1728. [Link]

  • NIST. (n.d.). 2,5,8,11-Tetraoxadodecane. National Institute of Standards and Technology. [Link]

  • Moi, M. K., Meares, C. F., & DeNardo, S. J. (1990). Stable bifunctional chelates of metals used in radiotherapy. Journal of the American Chemical Society, 112(14), 5310-5316. [Link]

  • Shinde, P. V., Kategaonkar, A. H., Shingate, B. B., & Shingare, M. S. (2011). Surfactant catalyzed convenient and greener synthesis of tetrahydrobenzo[a]xanthene-11-ones at ambient temperature. Beilstein Journal of Organic Chemistry, 7, 104-108. [Link]

  • Martínez-Crespo, P., Pérez-Velasco, A., & Pérez-Sánchez, A. (2019). Reactivity of Glutaconamides Within[2]Rotaxanes: Mechanical Bond Controlled Chemoselective Synthesis of Highly Reactive α-Ketoamides and their Light-Triggered Cyclization. Angewandte Chemie International Edition, 58(40), 14197-14201. [Link]

  • Al-Haddad, J., & Al-Ghamdi, S. (2024). Synthesis of Gold Nanoparticles and Their Applications in Cancer Therapy. Biointerface Research in Applied Chemistry, 14(1), 12. [Link]

  • Iravani, S. (2015). Synthesis of silver nanoparticles with different shapes. Arabian Journal of Chemistry, 10, S3325-S3332. [Link]

  • Singh, J., Dutta, T., Kim, K. H., Rawat, M., Samddar, P., & Kumar, P. (2020). ‘Green’synthesis of metals and their oxide nanoparticles: applications for environmental remediation. Journal of Nanobiotechnology, 18(1), 1-24. [Link]

  • NextSDS. (n.d.). 2,5,8,11-Tetraoxatridecan-13-ol, 1,1,1-triphenyl-. [Link]

  • SpectraBase. (n.d.). 2,5,8,11-Tetraoxadodecane. [Link]

Sources

Exploratory

The Strategic Role of 2,5,8,11-Tetraoxatridecane in PEGylated Linker Synthesis and Drug Discovery

Executive Summary In modern drug discovery, the physicochemical properties of a therapeutic molecule are just as critical as its target affinity. 2,5,8,11-Tetraoxatridecane —and its functionalized derivatives like 13-Azi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the physicochemical properties of a therapeutic molecule are just as critical as its target affinity. 2,5,8,11-Tetraoxatridecane —and its functionalized derivatives like 13-Azido-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-azide)—serve as indispensable molecular building blocks. While broadly categorized in commercial catalogs as a [1], a rigorous chemical analysis reveals its primary utility as a mono-functional capping agent, a solubility shield for Antibody-Drug Conjugates (ADCs), and a site-specific PEGylation reagent.

This whitepaper dissects the chemical anatomy of 2,5,8,11-Tetraoxatridecane, explains the causality behind its specific chain length, and provides field-proven, self-validating methodologies for its integration into complex bioconjugates.

Chemical Anatomy & Physicochemical Causality

The base scaffold, 2,5,8,11-Tetraoxatridecane, has a molecular formula of C9H20O4 and a molecular weight of 192.25 g/mol ([2]). When functionalized with a terminal azide (CAS 606130-90-9), it yields mPEG4-azide (MW: 233.26 g/mol ).

Why a discrete PEG4 (dPEG4) chain? The selection of a four-unit ethylene glycol chain is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality:

  • Monodispersity: Unlike polymeric PEGs, dPEGs have an absolute, single molecular weight. This precise mass is critical for the LC-MS characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) compliance of small-molecule drugs.

  • Lipinski’s Rule of 5 Compliance: A PEG4 chain adds sufficient hydrophilicity (lowering cLogP) to solubilize hydrophobic payloads without excessively inflating the molecular weight beyond the threshold for cell permeability.

  • Inert Capping: The terminal methoxy (-OCH3) group is biochemically inert, preventing unwanted cross-reactivity or polymerization during complex multi-step syntheses.

Strategic Applications in Drug Discovery

PROTACs: Mechanistic Validation via Capping

Proteolysis Targeting Chimeras (PROTACs) require bifunctional linkers to bridge a target ligand and an E3 ligase recruiter. Because mPEG4-azide is mono-functional, it cannot act as a bridge. Instead, it is strategically used to synthesize negative control PROTACs [1][3]. By "capping" the target ligand with mPEG4-azide, researchers create a molecule with identical target affinity and similar physicochemical properties to the active PROTAC, but with no ability to recruit the E3 ligase. If target degradation still occurs with this control, the scientist can definitively rule out true PROTAC-mediated degradation, identifying the effect as off-target toxicity.

G A Target Ligand (Alkyne-modified) C CuAAC Click Reaction (Cu(I), THPTA, NaAsc) A->C B mPEG4-azide (13-Azido-2,5,8,11-tetraoxatridecane) B->C D PEGylated Ligand (PROTAC Negative Control) C->D Triazole Linkage

Caption: Workflow for synthesizing PROTAC negative controls using mPEG4-azide via CuAAC click chemistry.

ADC Linker Shielding

In the development of Antibody-Drug Conjugates (ADCs), highly potent but extremely hydrophobic payloads (e.g., MMAE, exatecan) often cause antibody aggregation and rapid plasma clearance. By utilizing a branched linker architecture, mPEG4-azide can be "clicked" onto a parallel branch adjacent to the payload. This creates a hydrophilic hydration shield around the payload, drastically improving the ADC's solubility and pharmacokinetics without interfering with the cleavable peptide sequence.

ADC L Monoclonal Antibody (mAb) S Cleavable Linker (Val-Cit) L->S Cysteine Conjugation B Branching Core (Lysine) S->B P Hydrophobic Payload (MMAE) B->P Amide Bond M mPEG4-azide Shield B->M Click Reaction

Caption: Structural design of an ADC utilizing mPEG4-azide as a parallel solubility shield.

Site-Specific Protein PEGylation

Historically, PEGylation relied on non-specific amine chemistry, leading to heterogeneous mixtures. Modern site-specific PEGylation utilizes non-natural amino acids (e.g., azidohomoalanine or propargyloxyphenylalanine)[4]. Conjugating mPEG4-azide near patches of non-polar surface residues has been shown to shield these regions from interfering water molecules, significantly increasing the conformational stability of the protein via the hydrophobic effect[5].

Quantitative Impact of PEG Chain Length

Selecting the correct PEG length is a balancing act. The table below summarizes the causality behind choosing mPEG4 over shorter or longer variants for small-molecule functionalization.

Table 1: Comparative Physicochemical Impact of PEG Chain Lengths on Small Molecule Ligands

Capping AgentChain LengthMW Addition (Da)cLogP Shift (Est.)Aqueous SolubilityCell Permeability
mPEG2-azide2 units145.16-0.4Low enhancementExcellent
mPEG4-azide 4 units 233.26 -0.8 Optimal High
mPEG8-azide8 units409.47-1.6High enhancementModerate
mPEG12-azide12 units585.68-2.4Very HighPoor

Self-Validating Experimental Protocol: CuAAC Conjugation

The terminal azide of 13-Azido-2,5,8,11-tetraoxatridecane is highly reactive toward terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The following protocol is designed as a self-validating system to ensure high-yield, regiospecific triazole formation while protecting sensitive payloads.

Materials & Reagents
  • Substrate: Alkyne-modified ligand (1.0 eq)

  • Reagent: 13-Azido-2,5,8,11-tetraoxatridecane (mPEG4-azide) (1.2 eq)

  • Catalyst Core: CuSO4·5H2O (0.1 eq)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5 eq)

  • Reducing Agent: Sodium Ascorbate (0.5 eq, freshly prepared)

  • Solvent: tert-Butanol / Water (1:1 v/v, degassed)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: Pre-mix CuSO4 and THPTA in degassed water. Stir for 10 minutes until a light blue complex forms.

    • Causality: Cu(I) can catalyze the generation of reactive oxygen species (ROS) in aqueous solutions, which degrades sensitive small molecules. THPTA is a water-soluble ligand that tightly coordinates Cu(I), accelerating the cycloaddition rate while sterically shielding the metal center from side reactions.

  • Substrate Solubilization: Dissolve the alkyne-ligand and mPEG4-azide in tert-butanol.

    • Causality: Click chemistry requires the simultaneous solvation of highly hydrophobic ligands and the hydrophilic PEG. The 1:1 tBuOH/H2O mixture provides an optimal dielectric constant, ensuring homogeneous catalysis and preventing substrate precipitation.

  • Reaction Initiation: Add the tBuOH substrate solution to the aqueous catalytic complex. Immediately add the freshly prepared Sodium Ascorbate solution.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Fresh preparation is mandatory, as ascorbate rapidly degrades upon atmospheric exposure, which would stall the reaction.

  • Incubation & Self-Validation: Stir at room temperature for 2 hours under an argon atmosphere.

    • Validation Checkpoint: Aliquot 5 µL of the crude mixture and analyze via LC-MS. The complete disappearance of the alkyne starting material and the emergence of a single new peak with a mass shift of +233.26 Da confirms successful triazole formation. Do not proceed to purification until this mass shift is verified.

  • Quenching & Purification: Add 0.5 M EDTA (1.0 eq relative to copper) to the mixture and stir for 15 minutes to chelate the copper. Extract the product using dichloromethane (DCM), dry over Na2SO4, and purify via reverse-phase HPLC.

Conclusion

2,5,8,11-Tetraoxatridecane and its azide-functionalized derivative represent a masterclass in rational molecular design. By providing a precise, monodisperse hydrophilic spacer, mPEG4-azide enables scientists to rigorously validate PROTAC mechanisms, rescue the pharmacokinetics of hydrophobic ADCs, and stabilize protein therapeutics. Mastery of its conjugation chemistry—specifically through ligand-accelerated CuAAC—is a foundational skill for any modern drug development program.

Sources

Foundational

Solubility Profile and Solvation Mechanics of 2,5,8,11-Tetraoxatridecane: A Technical Guide

Executive Summary For researchers and drug development professionals, solvent selection is rarely a mere physical mixing task; it is an exercise in supramolecular engineering. 2,5,8,11-Tetraoxatridecane (IUPAC: 1-[2-(2-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, solvent selection is rarely a mere physical mixing task; it is an exercise in supramolecular engineering. 2,5,8,11-Tetraoxatridecane (IUPAC: 1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane), frequently referred to as triethylene glycol ethyl methyl ether or G3Et , is an asymmetric polyether that offers a unique solution to complex solubility challenges. This whitepaper provides an in-depth analysis of G3Et’s thermodynamic solubility profile, the mechanistic causality behind its solvation power, and a validated protocol for quantifying its phase behavior.

The Chemical Anatomy of an Asymmetric Glyme

At its core, 2,5,8,11-Tetraoxatridecane is a linear chain containing four ether oxygens, flanked by a methyl group on one terminus and an ethyl group on the other [1].

This structural asymmetry is not a trivial synthetic artifact—it is a deliberate design feature. Symmetric glymes (such as tetraglyme) tend to form highly ordered, crystalline coordination complexes, which raises their melting points. By introducing an asymmetric ethyl/methyl imbalance, the entropic penalty of crystallization is increased. This depresses the melting point, ensuring the solvent remains a low-viscosity fluid across a broad thermal window[2].

Thermodynamic Solubility Profile

G3Et exhibits near-universal miscibility, functioning as a bridge between highly polar and non-polar systems. It possesses a computed XLogP3 partition coefficient ranging from -0.1 to -0.60, indicating a slight thermodynamic preference for aqueous environments while maintaining robust lipophilicity[1][3].

Quantitative Data Summary

The following table summarizes the solubility behavior of G3Et across various solvent classes:

Solvent ClassSpecific SolventPolarity IndexSolubility of G3EtMechanistic Rationale
Aqueous Water / Buffers10.2Miscible (>1000 mg/mL)Strong H-bond acceptance by the four ether oxygens[1].
Alcohol Methanol5.1MiscibleFavorable dipole-dipole interactions and H-bonding.
Halogenated Chloroform4.1MiscibleHalogen bonding and optimal van der Waals forces.
Aromatic Toluene2.4Highly SolubleHydrophobic interactions with the terminal alkyl groups.
Aliphatic Hexane0.1SolubleSolvation mediated by the asymmetric ethyl/methyl termini.

Mechanistic Causality of Solvation

Why does G3Et perform so well across the polarity spectrum? The causality lies in its dynamic conformational states and multidentate coordination capabilities.

  • Aqueous Solvation: In water, the ether oxygens act as Lewis bases, accepting hydrogen bonds from water molecules. The flexible backbone allows G3Et to adopt coiled conformations that minimize the hydrophobic penalty of its terminal alkyl groups.

  • Organic Solvation: In non-polar solvents, the molecule extends to maximize van der Waals interactions between its alkyl termini and the surrounding solvent, effectively shielding the polar ether core.

  • Cationic Coordination (The Podand Effect): When exposed to metal cations (e.g., Li⁺, Mg²⁺) or cationic Active Pharmaceutical Ingredients (APIs), G3Et acts as a multidentate ligand. It wraps around the cation to form a "podand-like" solvation shell. reveal that these oxygen-cation interactions display negligible temperature sensitivity due to intense electrostatic binding[4].

Solvation_Mechanism G3Et 2,5,8,11-Tetraoxatridecane (G3Et) Aq Aqueous Solvents (Water, Buffers) G3Et->Aq Ether Oxygens (H-bond Acceptors) Org Organic Solvents (EtOH, Hexane) G3Et->Org Alkyl Termini (Lipophilic) Metals Metal Cations (Li+, Mg2+) G3Et->Metals Multi-dentate Coordination Miscible1 Miscible Phase (H-Bond Network) Aq->Miscible1 Miscible2 Miscible Phase (Van der Waals) Org->Miscible2 SIL Solvate Ionic Liquids (Podand Chelation) Metals->SIL

Figure 1: Mechanistic pathways of G3Et solvation across aqueous, organic, and ionic media.

Experimental Protocol: Isothermal Shake-Flask Method

To rigorously validate the solubility limits and partition coefficient (LogP) of G3Et—or APIs formulated within it—we employ a self-validating Isothermal Shake-Flask Method. This ensures thermodynamic equilibrium is reached, preventing false positives caused by kinetic supersaturation.

Step-by-Step Methodology
  • Solvent Preparation & Filtration: Pass the target aqueous (e.g., PBS buffer, pH 7.4) and organic solvents (e.g., n-octanol) through a 0.22 µm PTFE membrane. Causality: This removes particulate matter that could act as artificial nucleation sites.

  • Equilibration & Spiking: In a borosilicate glass vial, combine equal volumes of the aqueous and organic phases. Spike the system with a precise volumetric concentration of G3Et.

  • Isothermal Incubation: Seal the vials and place them in an isothermal orbital shaker at 25°C ± 0.1°C. Agitate at 150 RPM for 48 hours. Causality: A 48-hour window is critical to bypass kinetic trapping and achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the resulting emulsion to a centrifuge and spin at 10,000 x g for 15 minutes. Causality: Centrifugation forcibly collapses micro-emulsions, ensuring the sampled layers are free of colloidal crossover which would falsely elevate solubility readings.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers using a positive displacement pipette. Quantify the G3Et concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or RP-HPLC equipped with a Refractive Index (RI) detector.

Protocol S1 1. Solvent Preparation Filter via 0.22 µm PTFE S2 2. Equilibration Mix G3Et & Target Solvent S1->S2 S3 3. Isothermal Incubation Shake at 25°C for 48h S2->S3 S4 4. Phase Separation Centrifuge at 10,000 x g S3->S4 S5 5. Quantification RP-HPLC / GC-MS Analysis S4->S5

Figure 2: Isothermal shake-flask protocol for thermodynamic solubility and LogP determination.

Applications in Drug Development & Materials Science

Pharmaceutical Formulations & PROTACs: In drug development, the 2,5,8,11-tetraoxatridecane scaffold is highly valued. When functionalized with reactive moieties (e.g., 13-thiol or 13-azido derivatives), it acts as a monodisperse PEG4 linker. These linkers are fundamental in synthesizing [5]. The amphiphilic nature of the PEG4 chain ensures that the PROTAC maintains sufficient aqueous solubility for systemic circulation while retaining the lipophilicity required to cross cellular membranes.

Advanced Electrolytes & Industrial Inks: In materials science, G3Et is pivotal in formulating Solvate Ionic Liquid (SIL) electrolytes. By encapsulating reactive cations, it widens the electrochemical window and improves the safety profile of next-generation energy storage systems[2]. Additionally, due to its high boiling point and low vapor pressure, it is heavily utilized as a leveling solvent in [6].

References

  • [1] 2,5,8,11-Tetraoxatridecane | C9H20O4 | CID 81860 - PubChem. [Link]

  • [6] Oil-based ink composition for ink-jet recording (EP1528086B1) - Google Patents.

  • [4] Molecular-level solvation and selectivity behavior of Na+, K+, and Li+ within glycerol-derived solvents - Office of Scientific and Technical Information (OSTI).[Link]

  • [2] Solvate Ionic Liquid Electrolytes for Mg Batteries - ResearchGate.[Link]

Sources

Exploratory

The Fulcrum of Function: A Technical Guide to 2,5,8,11-Tetraoxatridecane Derivatives in PROTAC Development

Abstract Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules operate by commandeering the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest. A PROTAC's architecture is tripartite, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[][2] While the ligands confer specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the key ternary complex.[][3] This technical guide provides an in-depth exploration of the mechanism of action for a prevalent class of linkers: 2,5,8,11-Tetraoxatridecane derivatives, commonly known as tetraethylene glycol (PEG4) linkers. We will dissect the nuanced roles these linkers play in ternary complex dynamics and provide validated experimental protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their PROTAC design and discovery campaigns.

Introduction: The PROTAC Revolution and the Centrality of the Linker

PROTAC technology represents a transformative approach in drug discovery, offering a pathway to target proteins previously considered "undruggable."[4] Unlike traditional small-molecule inhibitors that rely on occupying an active site to block function, PROTACs act catalytically to induce the degradation of a target protein.[2] This event-driven mechanism is achieved by forming a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, with the PROTAC molecule being released to initiate another degradation cycle.[7][8]

The success of this entire process hinges on the formation of a stable and productive ternary complex.[9] The linker connecting the two ligands plays a pivotal role in this process. Its length, flexibility, and chemical composition dictate the spatial orientation of the POI and E3 ligase, directly impacting the stability of the ternary complex and the efficiency of the subsequent ubiquitination.[3][10]

A Deep Dive into 2,5,8,11-Tetraoxatridecane (PEG4) Linkers

Among the most widely utilized linkers in PROTAC design are those based on polyethylene glycol (PEG).[10][11] Specifically, derivatives of 2,5,8,11-Tetraoxatridecane, which feature a tetraethylene glycol (PEG4) core, have emerged as a "gold standard" in many applications.[][13] These linkers are composed of repeating ethylene glycol units, which bestow a unique and advantageous set of physicochemical properties.[5]

Core Physicochemical Properties

The defining characteristics of PEG4 linkers that underpin their utility in PROTACs are:

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, which significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule. This is crucial for enhancing bioavailability and compatibility with physiological environments.[5]

  • Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, providing conformational flexibility.[5] This allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[]

  • Defined Length: As a PEG4 derivative, this linker provides a specific and well-defined spatial separation between the two ligands. This length is often optimal for bridging the distance between the POI and the E3 ligase without inducing significant strain on the resulting ternary complex.[]

Mechanism of Action: Orchestrating the Ternary Complex

The 2,5,8,11-Tetraoxatridecane linker is not merely a passive tether; it is an active participant in the formation and stabilization of the ternary complex. Its mechanism of action can be understood through its influence on several key factors:

  • Balancing Flexibility and Stability: The PEG4 linker strikes a critical balance between being flexible enough to allow the POI and E3 ligase to find an optimal binding orientation, and rigid enough to minimize the entropic penalty upon complex formation.[] An overly flexible linker might lead to non-productive binding modes, while an overly rigid linker could introduce steric hindrance.[] The PEG4 length often provides a "just-right" scenario, constraining rotational freedom to enforce a well-defined distance while allowing for minor conformational adjustments.[]

  • Favorable Intermolecular Interactions: Structural studies have revealed that PEG linkers do not simply span a void between the two proteins. Instead, they can form transient hydrogen bonds and other favorable interactions with the protein surfaces.[14] The ether oxygens of the PEG4 linker can interact with backbone amides or fill small hydrophilic pockets, displacing water molecules and thereby stabilizing the ternary complex.[][14]

  • Influence on Cooperativity: Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. Positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions, is a hallmark of many successful PROTACs.[15][16] The PEG4 linker's length and flexibility can facilitate favorable protein-protein interactions at the interface of the ternary complex, leading to positive cooperativity and a more stable and long-lived complex.[15] This enhanced stability increases the probability of successful ubiquitination before the complex dissociates.[17]

The diagram below illustrates the central role of the PROTAC and its linker in bridging the Protein of Interest (POI) and the E3 Ligase to form the crucial ternary complex.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with PEG4 Linker) POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Characterization

A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action and optimize the performance of PROTACs containing 2,5,8,11-Tetraoxatridecane derivatives. Here, we provide detailed, field-proven protocols for three cornerstone assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Expertise & Experience: SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[18] For PROTACs, it is invaluable for dissecting the binary and ternary binding events and quantifying the kinetics (association and dissociation rates) and affinity of these interactions.[15][16] The following protocol is designed to measure the formation and stability of the ternary complex.[17][18]

Experimental Workflow Diagram:

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Analysis Start Start Immobilize 1. Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary1 2a. Characterize PROTAC <> E3 Ligase (Binary Interaction) Immobilize->Binary1 Ternary 3. Titrate POI + PROTAC over immobilized E3 Ligase (Ternary Interaction) Immobilize->Ternary Analysis 4. Data Analysis: - Determine KD (binary, ternary) - Calculate Cooperativity (α) Binary1->Analysis Binary2 2b. Characterize PROTAC <> POI (Solution-based Binary) Ternary->Analysis End End Analysis->End

Sources

Foundational

Molecular Weight and Exact Mass Determination of 2,5,8,11-Tetraoxatridecane: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), short-chain polyethers are heavily utilized as flexible linkers....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), short-chain polyethers are heavily utilized as flexible linkers. 2,5,8,11-Tetraoxatridecane (IUPAC: 1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane) is a prime example of such a structural motif. Because these linkers dictate the pharmacokinetic properties and target-binding thermodynamics of the final conjugate (), verifying their structural integrity through high-resolution mass spectrometry (HRMS) is a non-negotiable quality control step.

As a Senior Application Scientist, I frequently observe analytical failures stemming from a misunderstanding of polyether ionization chemistry. This whitepaper establishes a self-validating, highly accurate analytical workflow for determining the exact mass and molecular weight of 2,5,8,11-Tetraoxatridecane, explaining the fundamental causality behind every experimental parameter.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry is conflating molecular weight with exact mass. For 2,5,8,11-Tetraoxatridecane (C₉H₂₀O₄), these two metrics serve entirely different analytical purposes.

  • Average Molecular Weight (192.25 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., ¹²C and ¹³C). This value is strictly used for macroscopic stoichiometry and bulk synthesis calculations.

  • Monoisotopic Exact Mass (192.13616 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., exactly 12.00000 Da for ¹²C). This is the fundamental value targeted in HRMS to deduce the elemental composition and rule out isobaric impurities ().

Mass_Concepts Root 2,5,8,11-Tetraoxatridecane (C9H20O4) MW Average Molecular Weight 192.25 g/mol Root->MW EM Monoisotopic Exact Mass 192.13616 Da Root->EM App1 Bulk Synthesis & Stoichiometry MW->App1 App2 HRMS Identification & Structural Elucidation EM->App2

Fig 1: Distinction and application of Molecular Weight vs Exact Mass.

Quantitative Data Summary

Table 1: Chemical and Mass Properties of 2,5,8,11-Tetraoxatridecane

PropertyValueComputational Basis
IUPAC Name 1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethaneN/A
Molecular Formula C₉H₂₀O₄N/A
Average Molecular Weight 192.25 g/mol Standard atomic weights (C:12.011, H:1.008, O:15.999)
Monoisotopic Exact Mass 192.13616 DaMost abundant isotopes (¹²C, ¹H, ¹⁶O)
Theoretical [M+H]⁺ m/z 193.14344 DaExact Mass + Proton (1.00728 Da)
Theoretical[M+Na]⁺ m/z 215.12593 DaExact Mass + Sodium (22.98977 Da)

Causality in the Analytical Strategy

When designing an MS protocol for polyethers, researchers often default to adding 0.1% Formic Acid to promote protonation ([M+H]⁺). This is a methodological error for this class of molecules.

The Causality: 2,5,8,11-Tetraoxatridecane lacks basic nitrogen atoms; instead, it features repeating oxygen atoms with lone electron pairs. In the gas phase, these oxygen atoms act as a pseudo-crown ether, exhibiting a high thermodynamic affinity for alkali metals. If you rely on protonation, the signal will inevitably split between[M+H]⁺, [M+Na]⁺, and [M+K]⁺ species due to trace salts in the glassware, diluting the signal-to-noise ratio and complicating isotopic analysis.

To create a robust assay, we intentionally dope the mobile phase with Sodium Acetate. This forces 100% of the analyte into a stable [M+Na]⁺ complex, ensuring a single, high-intensity peak at m/z 215.1259 ().

Adduct_Formation PEG 2,5,8,11-Tetraoxatridecane (Polyether Chain) H Protonation [M+H]+ (Weak, Fragment-prone) PEG->H 0.1% Formic Acid Na Sodiation [M+Na]+ (Strong, Stable Complex) PEG->Na 10 µM NaOAc Opt Optimal MS Signal (m/z 215.1259) Na->Opt

Fig 2: Causality of adduct formation in polyether mass spectrometry.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) protocol is designed as a self-validating system . If the internal calibration parameters are not met, the workflow halts, preventing the reporting of false data.

Step 1: Matrix Preparation and Adduct Doping
  • Dissolve 1.0 mg of 2,5,8,11-Tetraoxatridecane in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol/Water (v/v).

  • Critical Step: Spike the diluent with 10 µM Sodium Acetate (NaOAc). Do not use Formic Acid or Trifluoroacetic Acid (TFA), as TFA will suppress the ESI signal.

Step 2: High-Resolution Mass Calibration
  • Infuse a standard calibration solution (e.g., Sodium Formate clusters) into the Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Calibrate the instrument in positive ion mode (ESI+) across an m/z range of 50 to 1000.

  • Self-Validation Checkpoint 1: The instrument must report a mass accuracy error of < 2 ppm for the calibrant ions. If the error is > 2 ppm, clean the ion source and recalibrate. Do not proceed.

Step 3: Soft Ionization and Acquisition

Configure the MS parameters to prevent in-source fragmentation of the fragile C-O ether bonds:

Table 2: Experimental Parameters for ESI-HRMS

ParameterSettingCausality / Rationale
Ionization Mode ESI Positive (ESI+)Oxygen lone pairs readily coordinate cations.
Capillary Voltage 3.0 kVSoft ionization prevents cleavage of C-O ether bonds.
Desolvation Temp 250 °CSufficient for solvent removal without thermal degradation.
Mass Resolution > 60,000 (FWHM)Resolves target from isobaric background matrix ions.
Step 4: Algorithmic Self-Validation (Isotope Pattern)
  • Extract the ion chromatogram (EIC) for the monoisotopic mass of the sodium adduct: m/z 215.1259.

  • Evaluate the isotopic distribution. For C₉H₂₀O₄, the natural abundance of ¹³C dictates that the M+1 peak (one ¹³C atom) should be approximately 9.9% the intensity of the monoisotopic (M) peak.

  • Self-Validation Checkpoint 2: If the observed exact mass deviates by more than 3 ppm from 215.1259 Da, or if the M+1 peak intensity deviates by more than ±2% from the theoretical 9.9%, the data is rejected. This indicates either isobaric interference or a contaminated sample.

MS_Workflow A Sample Prep (MeOH/H2O + NaOAc) B ESI+ Ionization (Soft Ionization) A->B C HRMS Analyzer (Orbitrap/TOF) B->C D Isotopic Profiling (Data Acquisition) C->D E Self-Validation (Mass Error < 2ppm) D->E

Fig 3: HRMS workflow for 2,5,8,11-Tetraoxatridecane mass determination.

Conclusion

Determining the exact mass and molecular weight of 2,5,8,11-Tetraoxatridecane requires more than simply injecting the sample into a mass spectrometer. By understanding the underlying causality of polyether gas-phase chemistry—specifically their propensity for alkali metal coordination—we can engineer a highly specific, sodium-doped ESI-HRMS assay. Implementing the self-validating checkpoints described above guarantees that the reported monoisotopic mass (192.13616 Da) and its corresponding adducts are analytically bulletproof, ensuring downstream success in complex drug conjugation workflows.

References

  • PubChem. "2,5,8,11-Tetraoxatridecane | C9H20O4 | CID 81860". National Center for Biotechnology Information. Available at:[Link]

  • An, S., et al. "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs". EBioMedicine (2018). Available at:[Link]

  • Cognetta, A. B., et al. "An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates". Beilstein Journal of Organic Chemistry (2013). Available at:[Link]

Exploratory

Thermodynamic Stability and Solvation Dynamics of 2,5,8,11-Tetraoxatridecane at Room Temperature

An In-Depth Technical Guide for Advanced Electrolyte and Solvate Design Executive Summary & Molecular Architecture 2,5,8,11-Tetraoxatridecane (Systematic Name: 1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane; Common Name: T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Electrolyte and Solvate Design

Executive Summary & Molecular Architecture

2,5,8,11-Tetraoxatridecane (Systematic Name: 1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane; Common Name: Triethylene glycol ethyl methyl ether, or G3Et ) is an asymmetric oligoether. In the realm of advanced materials, particularly in the development of Solvate Ionic Liquids (SILs) and next-generation battery electrolytes, the thermodynamic stability of the solvent carrier at room temperature (298.15 K) is a critical performance vector.

Unlike symmetric glymes (e.g., tetraglyme or triglyme), the asymmetric ethyl and methyl capping of G3Et introduces a unique thermodynamic profile. This guide explores the causality behind its room-temperature stability, its behavior upon metal-ion complexation, and the rigorous experimental protocols required to validate these properties.

Baseline Thermodynamic Stability in the Pure State

At room temperature, pure 2,5,8,11-Tetraoxatridecane exists as a thermodynamically stable, low-viscosity liquid. The physical stability of this molecule is governed by two primary thermodynamic factors:

  • Entropic Disruption of Crystallization: The asymmetry between the terminal methyl (-CH₃) and ethyl (-CH₂CH₃) groups disrupts the highly ordered crystalline lattice packing that typically solidifies longer symmetric polyethers. This structural irregularity maximizes the configurational entropy ( Sconf​ ) of the bulk fluid, significantly depressing the melting point and ensuring it remains a highly mobile liquid at 298 K.

  • Low Vapor Pressure and High Boiling Point: G3Et exhibits high thermal stability with a boiling point exceeding 200 °C at atmospheric pressure, coupled with a density of approximately 0.9 g/cm³ to 1.0 g/cm³[3.6]. This high boiling point ensures that evaporative mass loss at room temperature is negligible, providing a stable volumetric baseline for long-term experimental or commercial storage.

Solvation Thermodynamics: The Podand Effect

The true utility of 2,5,8,11-Tetraoxatridecane emerges when it is utilized as a chelating ligand for metal cations (e.g., Li⁺, Mg²⁺). When introduced to metal salts, the ether oxygens wrap around the cation to form a stable podand complex [2.1].

Causality of Enhanced Stability in Complexes
  • Enthalpic Gain vs. Entropic Penalty: The formation of the podand structure restricts the rotational freedom of the C-C and C-O bonds, resulting in an entropic penalty. However, the highly exothermic ion-dipole interactions between the four ether oxygens and the metal cation overwhelmingly drive the Gibbs free energy of solvation ( ΔGsolv​ ) into the negative, stabilizing the complex at room temperature.

  • Melting Point Depression via Asymmetry: In SILs, symmetric glyme complexes often crystallize at room temperature. The asymmetric structure of G3Et actively frustrates this crystallization. For example, the magnesium complex[Mg(G3Et)][TFSA]₂ exhibits a depressed melting point of 57.3 °C—significantly lower than its symmetric triglyme counterpart[2.4]. By further tuning the alkyl chain or the salt concentration, these mixtures can be engineered to remain stable, glass-forming liquids at 298 K.

  • Oxidative Stability: Complexation with a metal cation draws electron density away from the ether oxygens. This lowers the Highest Occupied Molecular Orbital (HOMO) energy level of G3Et, drastically increasing its thermodynamic resistance to oxidative degradation at room temperature[2.4].

G N1 2,5,8,11-Tetraoxatridecane (Free State at 298K) N2 High Conformational Flexibility (Asymmetric Chain) N1->N2 N3 Metal Cation Introduction (e.g., Li+ or Mg2+) N1->N3 N4 Ion-Dipole Coordination (Podand Complex Formation) N2->N4 Entropy Penalty Overcome by Enthalpic Gain N3->N4 N5 HOMO Level Lowering N4->N5 N6 Enhanced Thermodynamic & Oxidative Stability N5->N6

Thermodynamic stabilization pathway of 2,5,8,11-Tetraoxatridecane via metal-ion podand complexation.

Quantitative Data Summary

The thermodynamic properties of 2,5,8,11-Tetraoxatridecane are summarized below to provide a rapid comparative baseline for formulation scientists.

Thermodynamic PropertyValue / BehaviorContext / Condition
Molecular Formula C₉H₂₀O₄Standard
State at Room Temp (298 K) Stable LiquidPure State
Boiling Point > 200 °CAtmospheric Pressure
Density (20 °C) ~0.90 - 1.0 g/cm³Pure State
Melting Point of [Mg(G3Et)][TFSA]₂ 57.3 °CComplexed State (SIL)
Oxidative Stability EnhancedVia HOMO lowering in metal complexes

Experimental Protocols for Thermodynamic Validation

To ensure rigorous scientific integrity and reproducibility, the following self-validating protocols must be used to profile the thermodynamic stability of 2,5,8,11-Tetraoxatridecane and its complexes.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Mapping

Purpose: To determine the glass transition temperature ( Tg​ ) and melting point ( Tm​ ), validating the liquid state stability at room temperature.

  • Sample Preparation: Inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), hermetically seal 5–10 mg of pure G3Et (or its metal salt complex) in an aluminum DSC pan. Causality: Glymes are highly hygroscopic; atmospheric moisture acts as a plasticizer, artificially lowering Tg​ and skewing thermodynamic data.

  • Thermal Equilibration: Load the pan into the DSC instrument. Equilibrate the sample at 25 °C.

  • Cooling Phase: Cool the sample to -120 °C at a controlled rate of 10 °C/min using a liquid nitrogen cooling accessory. Hold isothermally for 10 minutes to ensure complete thermal equilibrium across the sample mass.

  • Heating Phase: Heat the sample from -120 °C to 150 °C at 5 °C/min.

  • Data Analysis: The asymmetric end-groups of G3Et will manifest as a broadened melting endotherm or a distinct glass transition compared to symmetric glymes. A lack of crystallization peaks prior to 25 °C confirms room-temperature liquid stability.

Protocol B: Thermogravimetric Analysis (TGA) for Volatility Assessment

Purpose: To differentiate between evaporative mass loss and the true onset of thermal decomposition ( Td​ ).

  • Loading: Deposit 10 mg of the sample into a pre-tared platinum crucible.

  • Atmospheric Control: Purge the TGA furnace with ultra-dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere is required to isolate thermodynamic thermal degradation from oxidative combustion.

  • Thermal Ramp: Heat the sample from 25 °C to 500 °C at a dynamic rate of 10 °C/min.

  • Validation: Pure 2,5,8,11-Tetraoxatridecane should show negligible mass loss at 25 °C, validating its low vapor pressure and high ambient stability.

Protocol C: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Purpose: To observe the thermodynamic locking of the podand conformation in complexed states.

  • Preparation: Prepare a 0.5 M solution of the G3Et-metal complex in a deuterated, non-coordinating solvent (e.g., CDCl₃) within an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra starting from 50 °C down to -50 °C in 10 °C decrements.

  • Analysis: Causality: At room temperature and above, rapid ligand exchange results in time-averaged, broadened NMR signals. As the temperature drops, the exchange rate slows. The temperature at which peak splitting occurs (coalescence temperature) allows for the calculation of the activation energy ( ΔG‡ ) of the conformational exchange, directly quantifying the thermodynamic stability of the coordination sphere.

References

Sources

Foundational

The Mechanistic Role of 2,5,8,11-Tetraoxatridecane (mPEG4) in Bioconjugation: Hydrophilicity, Pharmacokinetics, and Conjugate Design

Executive Summary In the development of targeted therapeutics—most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physicochemical properties of the linker are just as critical as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physicochemical properties of the linker are just as critical as the payload itself. As a Senior Application Scientist, I frequently observe that late-stage clinical failures often stem from a fundamental misunderstanding of linker thermodynamics and aggregation kinetics.

This whitepaper provides an in-depth technical analysis of 2,5,8,11-Tetraoxatridecane , commonly known as the methoxy-PEG4 (mPEG4) spacer. By dissecting its structural hydrophilicity, we will explore how this discrete, monodisperse scaffold prevents payload-induced aggregation, optimizes pharmacokinetics, and serves as the foundational building block for homogeneous bioconjugation.

The Thermodynamic Basis of mPEG4 Hydrophilicity

The compound 2,5,8,11-Tetraoxatridecane (C₉H₂₀O₄) is an aliphatic chain interrupted by four ether oxygen atoms and capped with a terminal methoxy group ([1]). Its hydrophilicity is not merely a bulk solvent effect; it is a highly localized thermodynamic phenomenon driven by precise atomic spacing.

Each ether oxygen in the mPEG4 backbone acts as a potent hydrogen-bond acceptor. When introduced into an aqueous physiological environment, these oxygens coordinate with water molecules to form a dense, structured hydration shell. Because the terminal end is a methoxy group (–OCH₃) rather than a hydroxyl group, it cannot act as a hydrogen-bond donor. This critical structural feature prevents inter-chain cross-linking, ensuring that the hydration profile remains linear, flexible, and highly extended.

Physicochemical Profile

To understand why mPEG4 is the industry standard for short-chain PEGylation, we must look at its quantitative properties.

Table 1: Physicochemical Properties of the 2,5,8,11-Tetraoxatridecane Scaffold

PropertyValueMechanistic Significance in Bioconjugation
Molecular Formula C₉H₂₀O₄Discrete, monodisperse chain ensures homogeneous conjugate synthesis without polymeric distribution variance[1].
Molecular Weight 192.25 g/mol Low molecular weight prevents excessive alteration of the antibody's native hydrodynamic radius[1].
Topological Polar Surface Area 36.9 ŲHigh polarity drives the formation of a dense hydration shell, drastically enhancing aqueous solubility[1].
XLogP3 -0.1The negative partition coefficient effectively counteracts the extreme hydrophobicity of payloads like MMAE or Auristatin Y[1][2].
Spacer Length ~1.4 nm - 2.4 nmProvides optimal spatial separation to prevent steric hindrance at the receptor binding site[3].

Causality in Conjugate Design: Why PEG4?

When highly hydrophobic payloads are conjugated to monoclonal antibodies, the resulting construct is prone to self-association. This aggregation triggers rapid clearance by the reticuloendothelial system (RES) and leads to off-target hepatotoxicity.

While adding a PEG spacer increases solubility, length is a critical determinant of success . If the PEG chain is too short (e.g., PEG2), the hydration shell is insufficient to mask the payload's hydrophobicity. Conversely, if the PEG chain is too long (e.g., PEG24), the massive hydrodynamic radius can sterically shield the antibody's Fc region, hindering critical interactions with Fcγ receptors and diminishing immune effector functions ().

The mPEG4 spacer hits the thermodynamic "sweet spot." It provides a ~1.4 to 2.4 nm separation that perfectly shields the payload, allowing for high Drug-to-Antibody Ratios (DAR 4 to 8) while maintaining less than 1.0% total aggregation ([3][4]).

Table 2: Comparative Impact of Linker Selection on ADC Characteristics

Linker TypeAggregation (DAR 4)Hydrodynamic Radius ImpactFcγ Receptor InterferenceIn Vivo Clearance Rate
Non-PEGylated (Lipophilic)> 5.0%MinimalLowHigh (Due to RES uptake)
mPEG4 (Tetraoxatridecane) < 1.0% Moderate (Optimal) Low Low (Extended Half-life)
Long PEG (PEG24+)< 1.0%ExcessiveHigh (Steric shielding of Fc)Variable (Altered biodistribution)

(Data synthesized from comparative bioconjugation studies[4])

Logical Workflow & Visualizations

To illustrate the mechanistic function and experimental application of mPEG4, the following logic and workflow diagrams map out the bioconjugation lifecycle.

G Payload Hydrophobic Payload (e.g., MMAE) mPEG4 mPEG4 Spacer (2,5,8,11-Tetraoxatridecane) Payload->mPEG4 Covalent Linkage Hydration Dense Hydration Shell (Ether O-H Bonding) mPEG4->Hydration Induces Solubility High Aqueous Solubility (<1% Aggregation) Hydration->Solubility Prevents Clearance

Caption: Logical mechanism of mPEG4-induced solubility in bioconjugates.

G Step1 1. Buffer Exchange Amine-free PBS, pH 7.5 Step2 2. Reagent Prep Anhydrous DMSO Stock Step1->Step2 Step3 3. Conjugation 5-10x Molar Excess, 2h Step2->Step3 Step4 4. Quenching 50mM Tris-HCl, 30 min Step3->Step4 Step5 Step5 Step4->Step5

Caption: Self-validating experimental workflow for mPEG4-NHS bioconjugation.

Self-Validating Experimental Protocol

A robust bioconjugation protocol must be a self-validating system. The following methodology details the site-specific conjugation of an mPEG4-NHS ester payload to a monoclonal antibody, with explicit causality for every experimental choice and integrated Quality Control (QC) checkpoints ([3]).

Phase 1: Preparation & Buffer Exchange
  • Antibody Conditioning: Buffer exchange the monoclonal antibody (mAb) into an amine-free buffer (1X PBS, pH 7.5).

    • Causality: Primary amine buffers (like Tris or Glycine) will competitively react with the NHS ester. A pH of 7.5 ensures the ε-amino groups of surface lysines are sufficiently unprotonated to act as nucleophiles, while minimizing the base-catalyzed hydrolysis of the NHS ester[3].

  • Concentration Optimization: Adjust the mAb concentration to 5–10 mg/mL.

    • Causality: High protein concentrations favor bimolecular reaction kinetics over the competing hydrolysis of the reagent.

Phase 2: Activation & Conjugation
  • Reagent Solubilization: Dissolve the mPEG4-NHS-Payload in anhydrous DMSO to a 10 mM stock immediately before use.

    • Causality: NHS esters degrade rapidly in aqueous environments. Using anhydrous DMSO preserves the reactive electrophile[3].

  • Stoichiometric Addition: Add a 5-to-10-fold molar excess of the mPEG4-NHS-Payload to the mAb solution under gentle vortexing.

    • Causality: The final organic solvent concentration must not exceed 10% (v/v) to prevent irreversible mAb denaturation.

  • Incubation: Incubate at 25°C for 2 hours to allow the amide bond formation to reach equilibrium.

Phase 3: Quenching & Purification
  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.

    • Causality: The primary amines in Tris rapidly consume any unreacted NHS ester, preventing off-target cross-linking during the concentration and purification phases[3].

  • Purification: Process the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS to remove the quenched payload and DMSO.

Phase 4: Quality Control (The Self-Validating Loop)
  • Aggregation Check (SEC-HPLC): Run the purified conjugate on an analytical SEC column.

    • Validation Standard: The mPEG4 linker's hydrophilicity should yield a monomeric ADC peak constituting >99% of the total area, with <1.0% high-molecular-weight aggregates.

  • DAR Determination (HIC): Utilize Hydrophobic Interaction Chromatography to resolve the unconjugated mAb from the conjugated species.

    • Validation Standard: The discrete nature of the 2,5,8,11-Tetraoxatridecane spacer ensures distinct, sharp peaks, allowing precise calculation of the average Drug-to-Antibody Ratio.

References

  • PubChem. "2,5,8,11-Tetraoxatridecane | C9H20O4 | CID 81860." National Center for Biotechnology Information. URL:[Link]

  • Pabst et al. / ResearchGate. "Modulation of drug-linker design to enhance in vivo potency of homogeneous antibody-drug conjugates." URL:[Link]

  • PMC. "Site-Specific, Stoichiometric-Controlled, PEGylated Conjugates of Fibroblast Growth Factor 2 (FGF2) with Hydrophilic Auristatin Y for Highly Selective Killing of Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 (FGFR1)." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioconjugation Protocol for 13-Azido-2,5,8,11-Tetraoxatridecane (mPEG4-Azide) in Click Chemistry

Mechanistic Overview & Experimental Rationale 13-Azido-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-azide, CAS: 606130-90-9) is a monodisperse, low-molecular-weight (MW: 233.26 g/mol ) polyethylene glycol linker t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Experimental Rationale

13-Azido-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-azide, CAS: 606130-90-9) is a monodisperse, low-molecular-weight (MW: 233.26 g/mol ) polyethylene glycol linker terminating in a reactive azide group and a bioinert methoxy cap. In bioconjugation and PROTAC synthesis, mPEG4-azide is primarily deployed as a hydrophilic capping agent to passivate terminal alkynes or strained alkynes (e.g., DBCO, BCN) on proteins, peptides, or small molecules[1]. The addition of the PEG4 moiety enhances aqueous solubility, mitigates aggregation, and provides a precise +233.26 Da mass shift for mass spectrometry validation.

Causality in Experimental Design (E-E-A-T)

As a self-validating system, a robust bioconjugation protocol must account for the thermodynamic and kinetic pitfalls of click chemistry:

  • The CuAAC Pathway (Copper-Catalyzed Azide-Alkyne Cycloaddition): While highly efficient for terminal alkynes, Cu(I) is thermodynamically unstable in aqueous buffers and rapidly disproportionates or oxidizes to Cu(II), generating reactive oxygen species (ROS) that degrade proteins[2]. To prevent this, our protocol mandates the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a sacrificial reductant and coordinates Cu(I), accelerating the cycloaddition while shielding the biomolecule from oxidative damage[3].

  • The Role of Aminoguanidine: The reduction of CuSO4 by sodium ascorbate yields dehydroascorbate and diketogulonate byproducts. These reactive carbonyls can irreversibly crosslink arginine and lysine residues on target proteins. Aminoguanidine is added strictly as a carbonyl scavenger to preserve protein integrity[2].

  • The SPAAC Pathway (Strain-Promoted Alkyne-Azide Cycloaddition): For live-cell applications or highly metallo-sensitive proteins, CuAAC is contraindicated. SPAAC utilizes the ring strain of cyclooctynes (e.g., DBCO) to drive the cycloaddition without a catalyst[4]. While slower than CuAAC, it is completely bioorthogonal and eliminates the need for complex ligand-scavenger systems[5].

Logical Workflow of Bioconjugation

BioconjugationWorkflow Start Target Biomolecule (Alkyne or DBCO modified) CuAAC_Path CuAAC Pathway (Terminal Alkyne) Start->CuAAC_Path SPAAC_Path SPAAC Pathway (Strained Alkyne / DBCO) Start->SPAAC_Path Cu_Prep Premix CuSO4 + THPTA (Protect against ROS) CuAAC_Path->Cu_Prep Cu_React Add mPEG4-Azide, Na-Ascorbate & Aminoguanidine Cu_Prep->Cu_React Incubation Incubation (RT, 1-4 hours) Cu_React->Incubation SPAAC_React Add mPEG4-Azide (Copper-Free, Bioorthogonal) SPAAC_Path->SPAAC_React SPAAC_React->Incubation Quenching Quenching (EDTA or NaN3) Incubation->Quenching Purification Purification (Desalting / SEC) Quenching->Purification Validation Self-Validation (LC-MS: +233.26 Da Shift) Purification->Validation

Logical workflow of mPEG4-Azide bioconjugation via CuAAC and SPAAC pathways.

Quantitative Reaction Parameters

Target BiomoleculeConjugation MethodBiomolecule Conc.mPEG4-Azide EquivalentsCatalyst / Ligand / ScavengerReaction TimeExpected Yield
Small Molecule (Alkyne) CuAAC1 - 10 mM1.1 - 1.5 eq0.05 eq Cu / 0.25 eq THPTA / None1 - 2 h> 95%
Protein (Terminal Alkyne) CuAAC10 - 50 µM5 - 10 eq0.1 mM Cu / 0.5 mM THPTA / 5 mM Aminoguanidine1 - 2 h80 - 90%
Protein (DBCO/BCN) SPAAC10 - 50 µM5 - 10 eqNone (Copper-Free)2 - 4 h> 90%
Live Cells (Metabolic Alkyne) SPAACVariable50 - 100 µMNone (Copper-Free)1 - 2 hVariable

Detailed Experimental Protocols

Protocol A: CuAAC Bioconjugation (For Terminal Alkynes)

Self-Validating Principle: The order of reagent addition is the most critical failure point in CuAAC. Adding unchelated copper directly to a protein solution will cause immediate, irreversible precipitation. The catalyst complex must be pre-formed.

Materials:

  • Target biomolecule with a terminal alkyne (e.g., 50 µM in PBS, pH 7.4).

  • 13-Azido-2,5,8,11-tetraoxatridecane (mPEG4-azide).

  • CuSO4 (20 mM stock in water).

  • THPTA ligand (50 mM stock in water)[3].

  • Sodium Ascorbate (100 mM stock in water, freshly prepared).

  • Aminoguanidine (100 mM stock in water).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes. Causality: This 1:2 molar ratio ensures all Cu(I) generated will be immediately coordinated, preventing protein aggregation[2].

  • Reaction Assembly: To 437.5 µL of the alkyne-modified biomolecule (~30 µM), add 5 µL of 5 mM mPEG4-azide (~50 µM final, ~1.5-2.0 equivalents)[3].

  • Scavenger Addition: Add 25 µL of 100 mM aminoguanidine to the biomolecule mixture[2].

  • Catalyst Addition: Add the pre-complexed CuSO4/THPTA solution to the biomolecule mixture.

  • Initiation: Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reduction of Cu(II) to Cu(I)[3].

  • Incubation: Gently mix by inversion and incubate on a slow rotator at room temperature for 1 to 2 hours. Protect from light.

  • Quenching & Purification: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper[6]. Purify the PEGylated conjugate via size-exclusion chromatography (SEC) or dialysis against PBS.

Protocol B: SPAAC Bioconjugation (For Strained Alkynes / DBCO)

Self-Validating Principle: SPAAC requires no catalysts, making it simpler, but cyclooctynes are hydrophobic and prone to non-specific binding. Using a hydrophilic linker like mPEG4-azide helps counteract the hydrophobicity of DBCO.

Materials:

  • Target biomolecule modified with DBCO or BCN (e.g., 50 µM in PBS).

  • mPEG4-azide (10 mM stock in DMSO).

  • Sodium Azide (NaN3) for quenching[7].

Step-by-Step Procedure:

  • Reaction Assembly: To 500 µL of the DBCO-modified biomolecule (50 µM), add 12.5 µL of 10 mM mPEG4-azide (final concentration 250 µM, 5 equivalents). Causality: A slight excess of the azide ensures pseudo-first-order kinetics and drives the reaction to completion[4].

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours, or overnight at 4°C.

  • Quenching: Add sodium azide (NaN3) to a final concentration of 10 mM. Causality: Inorganic azides rapidly react with any unconsumed DBCO via 1,3-dipolar cycloaddition, capping the highly reactive strained alkyne and preventing off-target crosslinking in downstream biological assays[7].

  • Purification: Remove excess mPEG4-azide and NaN3 via SEC (e.g., Sephadex G-25) or centrifugal ultrafiltration.

Quality Control & Self-Validation

To ensure the trustworthiness of the bioconjugation, the system must be analytically validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive proof of successful conjugation is a precise mass shift. The addition of mPEG4-azide yields a theoretical mass increase of +233.26 Da per alkyne site. Take a 5 µL aliquot at t=0 and t=2h to monitor the disappearance of the unPEGylated peak.

  • Troubleshooting (Self-Correction): If no mass shift is observed in the CuAAC reaction, the most common failure mode is copper sequestration by the biomolecule. Solution: Increase the THPTA:Cu ratio to 5:1 or 10:1, or add a sacrificial metal like Zn(II) to saturate non-specific binding sites[2].

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,5,8,11-Tetraoxatridecane as a Hydrophilic Spacer in Targeted Drug Design

Abstract The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in precision medicine.[1] The success of these complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in precision medicine.[1] The success of these complex modalities is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. This guide provides an in-depth examination of 2,5,8,11-Tetraoxatridecane, a discrete polyethylene glycol (PEG4) derivative, as a premier hydrophilic spacer. We will explore its physicochemical properties, explain the rationale behind its use in mitigating the challenges of payload hydrophobicity, and provide detailed, field-proven protocols for its incorporation into bioconjugates. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the design and performance of next-generation targeted therapies.

The Physicochemical Advantage of a PEG4 Spacer

In targeted drug design, the linker is not merely a passive connector; it is a critical component that dictates the solubility, stability, pharmacokinetics (PK), and overall therapeutic index of the conjugate.[1] Many potent cytotoxic payloads and small molecule binders are highly hydrophobic, which can lead to aggregation, poor solubility in aqueous buffers, and unfavorable PK profiles.[2] Hydrophilic spacers are incorporated to counteract these liabilities.[3]

2,5,8,11-Tetraoxatridecane is a uniform, non-polymeric compound composed of four repeating ethylene oxide units.[4] Unlike traditional polymeric PEGs, which are heterogeneous mixtures of different chain lengths, this discrete PEG4 spacer can be treated as a pure chemical reagent, ensuring batch-to-batch consistency and simplifying analytical characterization.[5][6]

The core advantages of using a 2,5,8,11-Tetraoxatridecane-based spacer are rooted in its fundamental chemical properties:

  • Enhanced Hydrophilicity: The four ether oxygen atoms create a flexible, hydrophilic chain that can form a hydration shell, effectively masking the hydrophobicity of the payload.[3] This dramatically improves the aqueous solubility of the final conjugate, preventing aggregation during synthesis, purification, and administration.[7]

  • Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG chain can reduce renal clearance, prolonging the conjugate's circulation half-life and allowing more time for it to reach the target site.[3][7]

  • Reduced Immunogenicity: The biocompatible PEG chain can shield the payload or other components of the conjugate from the immune system, reducing the risk of an adverse immune response.[7][8]

  • Optimized Spatial Orientation: The defined length and flexibility of the PEG4 spacer are crucial for ensuring that the targeting moiety (e.g., an antibody) and the payload (or E3 ligase binder in a PROTAC) can adopt the optimal spatial orientation for binding and biological function without steric hindrance.[1][8]

Table 1: Physicochemical Properties of 2,5,8,11-Tetraoxatridecane
PropertyValueSource
Molecular Formula C₉H₂₀O₄[9]
Molecular Weight 192.25 g/mol [9]
Structure CH₃-(OCH₂CH₂)₄-H[9]
XLogP3 -0.1[9]
Hydrogen Bond Acceptors 4[9]
Topological Polar Surface Area 36.9 Ų[9]
Solubility Highly soluble in water and many organic solvents (DMSO, DMF)[10]

Core Applications in Targeted Drug Design

The versatile properties of the PEG4 spacer make it an indispensable tool in the two leading modalities of targeted therapy: ADCs and PROTACs.

Application in Antibody-Drug Conjugates (ADCs)

ADCs combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker is paramount, ensuring the payload remains securely attached in circulation but is released effectively inside the target cancer cell. The incorporation of a hydrophilic PEG4 spacer addresses several key challenges in ADC development:

  • Enabling High Drug-to-Antibody Ratios (DAR): Conjugating multiple hydrophobic drug molecules can induce aggregation and precipitation of the ADC. The PEG4 spacer enhances the solubility of the entire construct, allowing for the stable attachment of more payload molecules per antibody, which can lead to greater efficacy.[2][11]

  • Improving Stability and Homogeneity: By preventing aggregation, the spacer contributes to a more homogeneous and stable final product, which is a critical quality attribute for regulatory approval.[3][12]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesizing an ADC

This section provides a detailed protocol for conjugating a thiol-containing payload to a monoclonal antibody using a heterobifunctional linker containing a 2,5,8,11-Tetraoxatridecane (PEG4) spacer. The chosen linker for this example is Maleimide-PEG4-NHS Ester , a common reagent that allows for sequential conjugation to amines (lysine residues on the antibody) and thiols (on the payload). [13]

Workflow Overview

The process is a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines on the antibody. Second, after removing the excess linker, the maleimide end of the now antibody-bound linker reacts with a thiol group on the payload.

ADC_Synthesis_Workflow start Start: Prepare Antibody (Buffer Exchange to PBS, pH 7.2-7.5) step1 Step 1: Antibody Activation Add Maleimide-PEG4-NHS Ester (20-fold molar excess in DMSO) start->step1 incubate1 Incubate at RT for 1-2 hours step1->incubate1 purify1 Purification 1: Remove Excess Linker (Desalting column / SEC) incubate1->purify1 step2 Step 2: Payload Conjugation Add Thiol-Payload (5-fold molar excess over antibody) purify1->step2 incubate2 Incubate at 4°C overnight (Protected from light) step2->incubate2 quench Quenching Step (Add N-ethylmaleimide to cap unreacted thiols) incubate2->quench purify2 Purification 2: Remove Excess Payload (SEC or other chromatography) quench->purify2 end Final ADC: Characterize (HPLC, MS, SDS-PAGE) purify2->end

Caption: Experimental workflow for ADC synthesis using a Maleimide-PEG4-NHS linker.

Protocol 3.1: ADC Synthesis using Maleimide-PEG4-NHS Ester

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

  • Maleimide-PEG4-NHS Ester linker.

  • Thiol-containing cytotoxic payload.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris. [14]* Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • N-ethylmaleimide (NEM) for quenching.

Step-by-Step Methodology:

Part A: Activation of Antibody with Linker

  • Antibody Preparation:

    • Rationale: The antibody must be in an amine-free buffer at a neutral to slightly basic pH for the NHS ester reaction to proceed efficiently. [14][15] * Action: If necessary, exchange the antibody buffer to Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Rationale: NHS esters are moisture-sensitive and should be dissolved immediately before use to prevent hydrolysis. [8] * Action: Prepare a 10 mM stock solution of Maleimide-PEG4-NHS Ester in anhydrous DMSO.

  • Activation Reaction:

    • Rationale: A molar excess of the linker drives the reaction to achieve a sufficient degree of labeling on the antibody. A 10- to 20-fold molar excess is a common starting point. [13][14] * Action: Add the calculated volume of the 10 mM linker solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume. [14] * Action: Incubate the reaction at room temperature for 1-2 hours. [13]

  • Removal of Excess Linker:

    • Rationale: It is critical to remove the unreacted linker before adding the payload to prevent the payload from reacting with free linker molecules.

    • Action: Purify the linker-activated antibody using a desalting column equilibrated with Conjugation Buffer. [13] Part B: Conjugation of Payload to Activated Antibody

  • Payload Preparation:

    • Rationale: Hydrophobic payloads often require an organic solvent for dissolution.

    • Action: Dissolve the thiol-containing payload in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Rationale: The maleimide group on the linker-activated antibody reacts specifically with the thiol group on the payload. A 1.5- to 5-fold molar excess of payload over the antibody is typically sufficient. [13]The reaction is often performed at 4°C to maintain protein stability.

    • Action: Add the calculated volume of the payload stock solution to the purified, linker-activated antibody.

    • Action: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. [13]

  • Quenching (Optional but Recommended):

    • Rationale: Adding a quenching reagent like N-ethylmaleimide caps any unreacted thiol groups on the antibody (if any were present after reduction) or unreacted maleimide groups, ensuring a more homogeneous final product.

    • Action: Add N-ethylmaleimide to a final concentration of 1 mM and incubate for 30 minutes.

Part C: Purification and Characterization

  • Final Purification:

    • Rationale: The final purification step removes unreacted payload, payload-related impurities, and residual organic solvent.

    • Action: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or a similar method appropriate for proteins.

  • Characterization:

    • Rationale: It is essential to confirm the successful synthesis and purity of the ADC. [6] * Action: Characterize the final product to determine the drug-to-antibody ratio (DAR), level of aggregation, and purity. Common analytical techniques include:

      • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.

      • Size-Exclusion Chromatography (SEC): To quantify the percentage of high-molecular-weight species (aggregates). [15] * LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity of the conjugate and determine the average DAR. [6][16]

Conclusion

The rational design of linkers is a cornerstone of modern targeted drug development. 2,5,8,11-Tetraoxatridecane, as a discrete PEG4 building block, provides a powerful solution to the pervasive challenge of payload hydrophobicity. Its incorporation into ADC and PROTAC structures enhances solubility, improves pharmacokinetics, and reduces aggregation, ultimately contributing to the development of safer and more effective therapeutics. [1]The protocols and principles outlined in this guide offer a robust framework for researchers to successfully leverage the "hydrophilic advantage" of PEG4 spacers in their bioconjugation strategies.

References

  • Application Notes and Protocols for Bioconjugation Techniques Using PEG3 Linkers. Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers. Benchchem.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • The Hydrophilic Advantage: A Comparative Guide to Spacers in Crosslinking. Benchchem.
  • The Use of Uniform PEG Compounds in the Design of ADCs. Books.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins. ScienceDirect.
  • PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation. BroadPharm.
  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC.
  • Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. ADC Review.
  • 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate. BOC Sciences.
  • The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide. Benchchem.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • PEG Linker Selection Guide. PurePEG.
  • Application of PEG Derivatives in ADC Linkers. Huateng Pharma.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
  • 2,5,8,11-Tetraoxatridecane. Smolecule.
  • The effect of spacers in dual drug-polymer conjugates toward combination therapeutic efficacy. PMC.
  • 2,5,8,11-Tetraoxatridecane. PubChem.
  • 2,5,8,11-TETRAOXATRIDECANE-13-THIOL. Fluorochem.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Cell Matters.
  • 2,5,8,11-Tetraoxatridecan-13-ol, 1,1,1-triphenyl. CymitQuimica.
  • 2,5,8,11-Tetraoxatridecane-13-thiol. PubChem.
  • Overview of ADC Linkers. ChemPep.
  • Linkers in PROTACs. Precise PEG LLC.
  • ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. PurePEG.

Sources

Method

Application Note: 2,5,8,11-Tetraoxatridecane (mPEG4) Functionalization Techniques for Nanoparticle Drug Delivery

Executive Summary In the development of nanomedicines, surface modification with polyethylene glycol (PEGylation) remains the gold standard for prolonging systemic circulation. However, traditional polydisperse, long-cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of nanomedicines, surface modification with polyethylene glycol (PEGylation) remains the gold standard for prolonging systemic circulation. However, traditional polydisperse, long-chain PEGs (e.g., PEG2000) introduce significant translational hurdles, including batch-to-batch heterogeneity and the well-documented "PEG dilemma"—where long polymer chains create steric hindrance that prevents cellular internalization and endosomal escape[1].

The strategic transition to discrete, monodisperse oligoethylene glycols, specifically 2,5,8,11-Tetraoxatridecane (mPEG4) , resolves these issues. With an exact molecular formula (C9H20O4)[2], mPEG4 derivatives provide a dense, uniform hydration layer that minimizes protein corona formation while maintaining a compact hydrodynamic radius that facilitates rapid cellular uptake[3]. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for functionalizing nanoparticle drug delivery systems using mPEG4 derivatives.

The Paradigm Shift: Polydisperse PEG vs. Monodisperse mPEG4

Mechanistic Causality

The length and dispersity of a PEG chain dictate its conformation on a nanoparticle surface. Long-chain, polydisperse PEGs form variable "mushroom" or "brush" conformations that are highly dependent on grafting density. This heterogeneity favors the enrichment of lower molecular weight PEG fractions on the surface, creating pockets that attract opsonins and increase protein adsorption[3].

In contrast, monodisperse mPEG4 forms a highly predictable, dense monolayer regardless of nanoparticle curvature[3]. This uniformity eliminates particle size drift, ensures predictable de-PEGylation kinetics, and provides an optimal balance between stealth properties and target engagement[1].

PEGDilemma cluster_0 Polydisperse PEG2000 cluster_1 Monodisperse mPEG4 A1 Long, Heterogeneous Polymer Chains A2 High Steric Hindrance A1->A2 A3 Poor Cellular Uptake ('PEG Dilemma') A2->A3 B1 Short, Uniform Oligoethylene Chains B2 Dense, Uniform Hydration Layer B1->B2 B3 Optimal Stealth & Efficient Internalization B2->B3

Mechanistic resolution of the PEG dilemma using monodisperse mPEG4.

Self-Validating Experimental Protocols

Protocol 1: Surface Passivation of Gold Nanoparticles with mPEG4-Thiol

Objective: Functionalize 20 nm gold nanoparticles (AuNPs) using 2,5,8,11-Tetraoxatridecane-13-thiol (mPEG4-SH). Causality of Design: Thiol-gold dative bonds (~45 kcal/mol) are thermodynamically favored over citrate-gold interactions. However, the high radius of curvature on 20 nm AuNPs requires a massive concentration gradient to overcome the activation energy of ligand displacement, ensuring a maximally dense packing of the short mPEG4 chains.

  • Preparation: Synthesize or obtain citrate-capped AuNPs (20 nm diameter, OD = 1.0).

  • Reagent Addition: Prepare a 10 mM stock solution of mPEG4-SH in degassed, deionized water. Add the stock to the AuNP suspension to achieve a final concentration of 10 µM (a 10,000-fold molar excess relative to AuNPs).

  • Incubation: Incubate the mixture at room temperature for 12 hours under gentle orbital shaking (150 rpm) to allow complete ligand exchange.

  • Purification: Centrifuge the suspension at 14,000 × g for 15 minutes. Decant the supernatant to remove unbound mPEG4-SH and displaced citrate.

  • Self-Validation System:

    • Visual/Spectroscopic Check: A tight, ruby-red pellet confirms stable steric stabilization. A blue/purple shift in the localized surface plasmon resonance (LSPR) indicates plasmon coupling due to aggregation (failed functionalization).

    • Hydrodynamic Check: Resuspend the pellet in PBS (pH 7.4). Dynamic Light Scattering (DLS) must show a precise 1.5–2.0 nm increase in hydrodynamic diameter compared to bare AuNPs.

Protocol 2: SPAAC Functionalization of DBCO-Lipid Nanoparticles with mPEG4-Azide

Objective: Surface modification of lipid nanoparticles (LNPs) using 13-Azido-2,5,8,11-tetraoxatridecane (mPEG4-N3)[4]. Causality of Design: Why Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) over Copper-Catalyzed (CuAAC)? Copper catalysts (Cu(I)) generate reactive oxygen species (ROS) that can degrade encapsulated mRNA or small-molecule payloads. SPAAC utilizes the ring strain of DBCO to drive the cycloaddition with the azide group spontaneously at 4°C[4], preserving therapeutic integrity.

  • Formulation: Formulate LNPs incorporating 2 mol% DBCO-lipid via microfluidic mixing.

  • Dilution: Dilute the LNPs in PBS (pH 7.4) to a total lipid concentration of 1 mg/mL.

  • Click Reaction: Add 13-Azido-2,5,8,11-tetraoxatridecane (mPEG4-N3) at a 1.5:1 molar ratio of azide to DBCO.

  • Incubation: Incubate at 4°C for 8 hours in the dark.

  • Purification: Purify the functionalized LNPs using tangential flow filtration (TFF) or dialysis (MWCO 10 kDa) against PBS for 24 hours to remove unreacted mPEG4-N3.

  • Self-Validation System: DBCO possesses a distinct UV absorbance peak at 309 nm. Measure the LNP suspension pre- and post-reaction. The absolute disappearance of the 309 nm peak confirms the total consumption of DBCO and successful azide-alkyne cycloaddition.

Workflow Step1 1. Formulate DBCO-Lipid Nanoparticles (LNPs) Step2 2. Dilute in PBS (pH 7.4) to 1 mg/mL Lipid Step1->Step2 Step3 3. Add 13-Azido-2,5,8,11-tetraoxatridecane (1.5:1 Molar Ratio) Step2->Step3 Step4 4. SPAAC Reaction (4°C, 8 Hours, No Catalyst) Step3->Step4 Step5 5. Tangential Flow Filtration (Remove Unreacted mPEG4-N3) Step4->Step5 Step6 6. Validate via UV-Vis (Absorbance at 309 nm) Step5->Step6

Workflow for SPAAC click chemistry functionalization of LNPs using mPEG4-Azide.

Quantitative Data Summary

The following table summarizes the comparative advantages of utilizing monodisperse mPEG4 over traditional polydisperse PEG2000 in nanoparticle formulations.

PropertyPolydisperse PEG2000Monodisperse mPEG4 (2,5,8,11-Tetraoxatridecane)Mechanistic Causality
Molecular Weight ~2000 Da (Broad PDI)Exactly 192.25 g/mol (PDI = 1.0)Uniform chain length eliminates batch-to-batch variability and structural heterogeneity[1].
Surface Conformation Mushroom/Brush (Density dependent)Dense, uniform monolayerShort chains pack tightly regardless of nanoparticle curvature[3].
Protein Corona Variable (Enriches low MW fractions)Markedly lower, constantA uniform hydration layer prevents the formation of opsonin binding pockets[3].
Cellular Uptake Poor ("PEG Dilemma")Highly EfficientReduced steric hindrance allows targeting ligands to rapidly engage cellular receptors.
Circulation Half-Life ModerateSignificantly ProlongedOptimal balance of stealth properties and evasion of the mononuclear phagocyte system[3].

References

  • PubChem: 2,5,8,11-Tetraoxatridecane | C9H20O4 | CID 81860 National Institutes of Health (NIH) URL:[Link]

  • Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles RSC Publishing URL:[Link]

Sources

Application

Preparation of mPEG4 linkers from 2,5,8,11-Tetraoxatridecane precursors

Application Note: Synthesis and Validation of mPEG4 Linkers from 2,5,8,11-Tetraoxatridecane Precursors Executive Summary Monofunctional polyethylene glycol (mPEG) linkers are critical structural components in the design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of mPEG4 Linkers from 2,5,8,11-Tetraoxatridecane Precursors

Executive Summary

Monofunctional polyethylene glycol (mPEG) linkers are critical structural components in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugation strategies. The mPEG4 spacer provides an optimal balance of hydrophilicity and spatial extension, preventing target protein aggregation while enhancing aqueous solubility and bioavailability. This application note details the robust, scalable synthesis of highly reactive mPEG4 linkers (azide, amine, and thiol) starting from the versatile precursor 2,5,8,11-tetraoxatridecan-13-ol.

Precursor Profiling: 2,5,8,11-Tetraoxatridecan-13-ol

The starting material, commonly referred to as tetraethylene glycol monomethyl ether or mPEG4-OH[1], is a clear, colorless to slightly yellow liquid[2]. With a molecular weight of 208.25 g/mol [3] and the empirical formula C₉H₂₀O₅[4], it features a terminal methoxy group (α-end) that acts as an inert cap, and a reactive primary hydroxyl group (ω-end) that serves as the synthetic handle for downstream derivatization[2].

Synthetic Workflow & Mechanistic Causality

The transformation of mPEG4-OH into functional linkers requires the initial conversion of the relatively poor hydroxyl leaving group into a highly reactive sulfonate ester.

  • Activation (mPEG4-Tosylate): We utilize p-toluenesulfonyl chloride (TsCl) to generate the activated intermediate. The tosyl group is specifically chosen over the mesyl group because its aromatic ring is strongly UV-active (254 nm). This allows for real-time reaction monitoring via Thin-Layer Chromatography (TLC), which is a critical self-validating step when working with PEG chains that otherwise require chemical staining.

  • Nucleophilic Substitution (mPEG4-Azide): The tosylate is readily displaced by sodium azide in a polar aprotic solvent. N,N-dimethylformamide (DMF) is selected because it strongly solvates the sodium cation, leaving the azide anion highly nucleophilic for the Sₙ2 displacement, yielding mPEG4-Azide, a premier click-chemistry reagent[5][6].

  • Reduction (mPEG4-Amine): Conversion of the azide to mPEG4-Amine is achieved via the Staudinger reduction. This method is preferred over catalytic hydrogenation (Pd/C, H₂) as it avoids high-pressure reactors and operates under mild, highly chemoselective conditions that preserve the sensitive PEG ether backbone.

  • Thiolation (mPEG4-Thiol): Direct conversion of tosylates to thiols using sodium hydrosulfide (NaSH) frequently yields unwanted symmetrical disulfides. To prevent this, we employ a two-step sequence using potassium thioacetate (KSAc) followed by mild hydrazinolysis to yield pure mPEG4-Thiol[][8].

Visual Workflow

mPEG4_Synthesis OH mPEG4-OH 2,5,8,11-Tetraoxatridecan-13-ol (CAS: 23783-42-8) TOS mPEG4-Tosylate Activated Intermediate OH->TOS TsCl, Et3N, DMAP DCM, 0 °C to RT N3 mPEG4-Azide 13-Azido-2,5,8,11-tetraoxatridecane (CAS: 606130-90-9) TOS->N3 NaN3, DMF 80 °C, 12 h SH mPEG4-Thiol 2,5,8,11-Tetraoxatridecane-13-thiol (CAS: 52190-55-3) TOS->SH 1. KSAc, DMF 2. N2H4·H2O, MeOH NH2 mPEG4-Amine Amide-Reactive Linker N3->NH2 PPh3, H2O, THF RT, 16 h

Synthetic workflow for the preparation of mPEG4-Azide, mPEG4-Amine, and mPEG4-Thiol from mPEG4-OH.

Detailed Experimental Protocols

Protocol A: Synthesis of mPEG4-Tosylate

  • Reaction Setup: Dissolve mPEG4-OH (10.0 g, 48.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Catalysis & Scavenging: Add triethylamine (TEA, 10.0 mL, 72.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.59 g, 4.8 mmol). Causality: DMAP serves as a highly efficient nucleophilic catalyst, while TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, 10.98 g, 57.6 mmol) in portions. Causality: Portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation.

  • Self-Validation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material is UV-inactive (requires KMnO₄ stain), while the product mPEG4-Tosylate appears as a distinct UV-active spot at R_f ~0.6.

  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL) to remove DMAP and TEA, followed by saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of mPEG4-Azide

  • Reaction Setup: Dissolve crude mPEG4-Tosylate (15.0 g, 41.4 mmol) in anhydrous DMF (75 mL).

  • Substitution: Add sodium azide (NaN₃, 5.38 g, 82.8 mmol). Causality: A 2-fold excess of NaN₃ ensures complete conversion. Heat the reaction to 80 °C for 12 hours.

  • Self-Validation: TLC (EtOAc/Hexane 1:1) will show the complete disappearance of the UV-active tosylate spot.

  • Workup: Cool to room temperature, dilute with diethyl ether (150 mL), and wash extensively with water (5 × 50 mL) to remove DMF. Dry over Na₂SO₄ and concentrate to yield mPEG4-Azide. Validation: IR spectroscopy of the crude oil will display a strong, characteristic azide stretch at ~2100 cm⁻¹.

Protocol C: Synthesis of mPEG4-Amine (Staudinger Reduction)

  • Reaction Setup: Dissolve mPEG4-Azide (5.0 g, 21.4 mmol) in tetrahydrofuran (THF, 50 mL).

  • Reduction: Add triphenylphosphine (PPh₃, 6.73 g, 25.7 mmol) and deionized water (3.8 mL, 214 mmol). Causality: The reaction proceeds via an aza-ylide intermediate. Water is required to hydrolyze this intermediate into the primary amine and triphenylphosphine oxide (TPPO). Stir at room temperature for 16 hours.

  • Self-Validation: Spot the reaction mixture on a TLC plate and stain with ninhydrin. Heating will reveal a deep purple spot at R_f ~0.1 (DCM/MeOH 9:1), confirming the presence of the primary amine.

  • Workup: Concentrate the mixture, dissolve in 1M HCl (50 mL), and extract with DCM (3 × 30 mL) to remove TPPO. Basify the aqueous layer to pH 12 with 2M NaOH and extract with DCM (3 × 50 mL). Dry and concentrate to yield pure mPEG4-Amine.

Protocol D: Synthesis of mPEG4-Thiol

  • Thioesterification: Dissolve mPEG4-Tosylate (5.0 g, 13.8 mmol) in anhydrous DMF (30 mL). Add potassium thioacetate (KSAc, 2.36 g, 20.7 mmol) and stir at 50 °C for 8 hours. Dilute with EtOAc, wash with water to remove DMF, dry, and concentrate.

  • Deprotection: Dissolve the thioacetate intermediate in methanol (30 mL) and add hydrazine hydrate (1.38 g, 27.6 mmol). Stir at room temperature for 2 hours. Causality: Hydrazine hydrate selectively deprotects the thioacetate under mild conditions without promoting disulfide bond formation.

  • Self-Validation: Perform an Ellman’s reagent (DTNB) test on a small aliquot. A rapid color change to bright yellow (absorbance at 412 nm) confirms the presence of free sulfhydryl groups.

Quantitative Data Summary

Compound NameCAS NumberMolecular Weight ( g/mol )Typical Yield (%)TLC R_f (System)Key Validation Metric
mPEG4-OH 23783-42-8208.25N/A (Precursor)0.2 (EtOAc)NMR: terminal -OCH₃ at 3.38 ppm
mPEG4-Tosylate N/A362.4485 - 92%0.6 (EtOAc)UV-active spot at 254 nm
mPEG4-Azide 606130-90-9233.2688 - 95%0.5 (EtOAc)IR: strong peak at ~2100 cm⁻¹
mPEG4-Amine N/A207.2775 - 82%0.1 (DCM/MeOH 9:1)Ninhydrin positive (purple spot)
mPEG4-Thiol 52190-55-3224.3270 - 78%0.4 (EtOAc)Ellman's test positive (yellow)

References

  • TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8. ChemicalBook. 1

  • 13-Azido-2,5,8,11-tetraoxa-tridecane | 606130-90-9. ChemicalBook. 5

  • Cas 23783-42-8, TETRAETHYLENEGLYCOL MONOMETHYL ETHER. LookChem. 2

  • CAS 52190-55-3 (mPEG4-thiol). BOC Sciences.

  • O-(2-Azidoethyl)-O′-methyl-triethylene glycol | 606130-90-9. Sigma-Aldrich. 9

  • 52190-55-3 | 2,5,8,11-Tetraoxatridecane-13-thiol. BLDpharm. 8

  • Tetraethyleneglycol monomethyl ether technical grade | 23783-42-8. Sigma-Aldrich. 3

  • m-PEG4-azide | 606130-90-9. BroadPharm. 6

  • Tetraethyleneglycol monomethylether. NIST WebBook. 4

Sources

Method

In Vivo Administration Protocols for 2,5,8,11-Tetraoxatridecane (mPEG4) Conjugated Compounds

Executive Summary The use of discrete polyethylene glycols (dPEGs) has revolutionized the pharmacokinetic optimization of targeted therapeutics. 2,5,8,11-Tetraoxatridecane , commonly referred to as mPEG4 (methyl-PEG4), i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The use of discrete polyethylene glycols (dPEGs) has revolutionized the pharmacokinetic optimization of targeted therapeutics. 2,5,8,11-Tetraoxatridecane , commonly referred to as mPEG4 (methyl-PEG4), is a monodisperse, short-chain PEGylation reagent. Functionalized derivatives of this molecule—such as 13-azido-2,5,8,11-tetraoxatridecane (for click chemistry) and 2,5,8,11-tetraoxatridecane-13-thiol (for maleimide conjugation)—are heavily utilized as linkers in Antibody-Drug Conjugates (ADCs), PROTACs, and targeted fluorescent probes.

Unlike polymeric PEGs (e.g., PEG2000 or PEG5000), which are polydisperse mixtures that can trigger the Accelerated Blood Clearance (ABC) phenomenon, the exact molecular weight of mPEG4 ensures reproducible Chemistry, Manufacturing, and Controls (CMC) profiles. This application note provides authoritative, self-validating protocols for the formulation, intravenous administration, and pharmacokinetic tracking of mPEG4-conjugated compounds in murine models.

Mechanistic Causality: Why mPEG4 Dictates Formulation Design

The addition of a 2,5,8,11-tetraoxatridecane chain fundamentally alters the physicochemical properties of lipophilic payloads. The four oxygen atoms in the ether linkages serve as hydrogen-bond acceptors, drastically reducing the partition coefficient (LogD) of the conjugate.

As demonstrated by Araki et al. [1], conjugating an emissive aminoquinoline derivative with mPEG4 (yielding TFMAQ-diEg4) increased its aqueous solubility to over 20 mM. This high solubility eliminates the need for toxic, viscosity-increasing excipients like Cremophor EL or high concentrations of DMSO, which can cause thrombosis or artificial alterations in biodistribution during intravenous (IV) administration. Furthermore, the short chain length of mPEG4 provides sufficient steric shielding to protect labile bonds (such as those in ADC linkers) from premature enzymatic cleavage without significantly increasing the hydrodynamic radius, thereby preserving rapid tissue penetration[2].

Comparative Physicochemical Profile
PropertyUnconjugated Lipophilic PayloadmPEG4 Conjugate (2,5,8,11-Tetraoxatridecane)Polymeric PEG Conjugate (PEG2000+)
Aqueous Solubility Poor (< 0.1 mM)High (> 20 mM in saline)Very High
Formulation Vehicle DMSO / Cremophor EL / Tween 800.9% NaCl (Saline) or PBS0.9% NaCl (Saline) or PBS
Tissue Penetration High (but limited by aggregation)High (maintains small hydrodynamic radius)Low (steric hindrance from large corona)
In Vivo Immunogenicity LowLow (Evades ABC phenomenon)High (Prone to anti-PEG antibodies)
Molecular Weight ExactExact (Monodisperse)Polydisperse (Mixture of chains)

Experimental Workflow & Protocols

mPEG4_InVivo A 1. Conjugate Formulation (Saline, 0.2 - 2.0 mM) B 2. IV Administration (Bolus or Micro-infusion) A->B C 3. Systemic Circulation (Evades ABC Phenomenon) B->C D 4. Tissue Penetration (Tumor/Organ Accumulation) C->D E 5. Ex Vivo Analysis (Dual-Isotope / Fluorescence) D->E

Workflow for the in vivo administration and pharmacokinetic analysis of mPEG4 conjugates.

Protocol 1: Preparation and Formulation of mPEG4-Conjugates

Causality: mPEG4 conjugates often exhibit thermo-responsive properties, characterized by a Lower Critical Solution Temperature (LCST). Heating the formulation above this cloud point can induce self-assembly into microparticles [1]. Therefore, cold or room-temperature processing is mandatory.

Step-by-Step Methodology:

  • Lyophilization: Ensure the synthesized mPEG4-conjugate is fully lyophilized to remove any trace organic solvents (e.g., DMF or DMSO used during the conjugation step).

  • Reconstitution: Dissolve the lyophilized powder in sterile 0.9% physiological saline to achieve a working concentration between 0.2 mM and 2.0 mM.

  • Agitation: Gently swirl the vial at room temperature (20–23 °C). Do not heat or sonicate , as this may trigger LCST-induced aggregation.

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter.

  • Self-Validation Check: Measure the optical density of the filtered solution at 600 nm (OD600). An OD600 < 0.05 confirms complete dissolution and the absence of colloidal aggregates or undissolved microparticles.

Protocol 2: Intravenous (IV) Administration in Murine Models

Causality: Rapid injection of highly concentrated PEGylated compounds can cause transient osmotic stress. For thermo-responsive or highly concentrated mPEG4 probes, an IV drip (micro-infusion) is preferred over a rapid bolus to ensure immediate hemodynamic dilution [1].

Step-by-Step Methodology:

  • Animal Preparation: Place the mouse (e.g., C57BL/6 or BALB/c) in a physical restrainer. Dilate the lateral tail vein by applying a warm compress (approx. 40 °C) for 1–2 minutes.

  • Volume Calculation: Calculate the injection volume based on a standard safety limit of 10 µL per gram of body weight (e.g., 200 µL for a 20 g mouse).

  • Administration:

    • For Bolus: Using a 27G to 30G needle, inject the formulation smoothly over 10–15 seconds.

    • For Drip/Infusion: Connect a 30G catheter to a micro-infusion pump and administer at a rate of 20–50 µL/min.

  • Self-Validation Check: A successful IV injection is confirmed by the lack of resistance on the plunger and the absence of a subcutaneous blanching/bleb at the injection site. The vein should clear immediately as the saline solution enters the bloodstream.

Protocol 3: Pharmacokinetic Sampling and Ex Vivo Analysis

Causality: To accurately determine the in vivo stability of the mPEG4 linker, dual-radiolabeling is the gold standard. By labeling the targeting vector (e.g., Fab) with 14C and the payload with 3H using a 13-azido-2,5,8,11-tetraoxatridecane linker, researchers can track both components simultaneously [2].

Step-by-Step Methodology:

  • Blood Collection: At predetermined time points (e.g., 5 min, 1 h, 4 h, 24 h), collect 50 µL of blood via submandibular bleed into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4 °C to isolate plasma.

  • Tissue Harvesting: Euthanize the animal and perform transcardial perfusion with cold PBS to remove blood-borne conjugate. Harvest the tumor, liver, and kidneys.

  • Dual-Isotope Quantification: Solubilize the tissues and measure the radioactivity using liquid scintillation counting.

  • Self-Validation Check: Calculate the 3H/14C ratio in the plasma over time. A constant ratio indicates that the mPEG4 linker remains intact in systemic circulation. A diverging ratio (e.g., an increase in 14C relative to 3H ) indicates premature cleavage of the linker and release of the payload [2].

References

  • Araki, T., Fuchi, Y., Murayama, S., Shiraishi, R., Oyama, T., Aso, M., Aoki, I., Kobayashi, S., Yamada, K. I., & Karasawa, S. (2018). Fluorescence Tumor-Imaging Using a Thermo-Responsive Molecule with an Emissive Aminoquinoline Derivative. Nanomaterials, 8(10), 782.[Link]

  • Cahuzac, H., Sallustrau, A., Malgorn, C., Beau, F., Barbe, P., Babin, V., Dubois, S., Palazzolo, A., Thai, R., Correia, I., Lee, K. B., Garcia-Argote, S., Lequin, O., Keck, M., Nozach, H., Feuillastre, S., Ge, X., Pieters, G., Audisio, D., & Devel, L. (2022). Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging. Journal of Medicinal Chemistry, 65(9), 6953-6968.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2,5,8,11-Tetraoxatridecane During Chemical Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the insidious issue of oxidative degradation in 2,5,8,11-Tetraoxatridecane.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the insidious issue of oxidative degradation in 2,5,8,11-Tetraoxatridecane. This molecule, characterized by its repeating ether linkages, is a highly versatile monodisperse PEG-like linker used extensively in drug delivery, PROTAC synthesis, and bioconjugation 1. However, without rigorous environmental controls, its structural advantages are rapidly compromised by oxidation.

This guide provides a mechanistic understanding of these degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your syntheses.

Mechanistic Causality: The Dual Threat of Oxidation

To effectively prevent oxidation, we must first understand the causality behind it. 2,5,8,11-Tetraoxatridecane faces two distinct oxidative threats depending on its functionalization and storage:

  • Ether Backbone Autoxidation (Bolland-Gee Mechanism): The repeating ether backbone is highly susceptible to radical chain autoxidation 2. Initiated by trace transition metals or UV light, hydrogen abstraction occurs at the electron-rich α -carbon adjacent to the ether oxygen. The resulting carbon-centered radical rapidly reacts with triplet oxygen ( 3O2​ ) to form a peroxyl radical, which subsequently abstracts another hydrogen to form a hydroperoxide (ROOH) [[3]](). Homolytic cleavage of these hydroperoxides leads to chain scission, generating reactive electrophiles such as formaldehyde and formic acid [[4]]().

  • Functional Group Oxidation: When using functionalized derivatives like 2,5,8,11-tetraoxatridecane-13-thiol, the terminal thiol groups are highly prone to oxidative dimerization, forming unwanted disulfides that terminate bioconjugation efficiency 1.

Mechanism Init Initiation (O₂, Light, Trace Metals) Radical α-Carbon Radical Formation (H-Abstraction) Init->Radical Trace Fe³⁺ / Heat Peroxyl Peroxyl Radical (ROO•) Addition of ³O₂ Radical->Peroxyl + O₂ Hydroperoxide Hydroperoxide (ROOH) (Bolland-Gee Mechanism) Peroxyl->Hydroperoxide + RH (Propagation) Scission Chain Scission (Formaldehyde & Formic Acid) Hydroperoxide->Scission Homolytic Cleavage

Figure 1: Radical chain autoxidation (Bolland-Gee) mechanism of the 2,5,8,11-Tetraoxatridecane ether backbone.

Troubleshooting Guide & FAQs

Q1: Why does my amidation reaction using 2,5,8,11-Tetraoxatridecane yield unexpected +14 Da (N-methyl) or +28 Da (N-formyl) mass adducts on my target protein/peptide? Causality: This is a direct consequence of ether backbone autoxidation. The hydroperoxide degradation products—formaldehyde and formic acid—react with primary or secondary amines in your reaction mixture. Formaldehyde drives reductive amination (Eschweiler-Clarke-like methylation), while formic acid leads to N-formylation 4. Solution: Test the linker for peroxides before use (See Protocol A). If positive, purify via basic alumina (Protocol B). Always conduct the synthesis in degassed solvents.

Q2: How can I stabilize the ether backbone during long-term storage? Causality: Because autoxidation is a radical chain reaction, stopping the propagation phase requires a chain-breaking antioxidant. These molecules donate a hydrogen atom to the highly reactive peroxyl radical, forming a stable, resonance-delocalized radical that cannot propagate the chain 5. Solution: Supplement the reagent with Butylated Hydroxytoluene (BHT) at 50–500 ppm. Store the sealed, opaque container at -20°C under an inert Argon atmosphere 6.

Q3: I am using 2,5,8,11-tetraoxatridecane-13-thiol. How do I prevent disulfide formation during bioconjugation? Causality: Thiols readily oxidize to disulfides in the presence of dissolved oxygen and trace metals, drastically reducing the availability of reactive monomeric linkers 1. Solution: Incorporate a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) directly into the reaction buffer (typically at a 10x molar excess relative to the thiol). TCEP reduces disulfides back to free thiols without interfering with downstream maleimide or NHS-ester couplings.

Quantitative Data: Stabilization Parameters

Adhering to strict quantitative thresholds is critical for maintaining the structural integrity of 2,5,8,11-Tetraoxatridecane.

ParameterRecommended ValueCritical ThresholdRationale
Storage Temperature -20°C> 4°CMinimizes thermal initiation of radical formation.
BHT Concentration 50 – 100 ppm< 50 ppm or > 500 ppmActs as a chain-breaking antioxidant; excessive amounts may interfere with sensitive catalysis.
Peroxide Value (PV) < 1.0 mEq/kg> 5.0 mEq/kgHigh PV indicates severe chain scission and impending formation of reactive aldehydes.
Degassing Time (Argon) 30 minutes< 15 minutesEnsures complete displacement of dissolved triplet oxygen ( 3O2​ ) prior to synthesis.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols form a closed, self-validating loop: you test the material, purify it if necessary, and re-test to definitively confirm efficacy before committing to a synthesis.

Protocol A: Colorimetric Detection of Hydroperoxides (KI-Starch Test)

Mechanism: Iodide ( I− ) is oxidized by hydroperoxides to iodine ( I2​ ), which complexes with starch to form a deep blue/black chromophore.

  • Reagent Preparation: Dissolve 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. Add 1 mL of a 1% (w/v) aqueous starch solution.

  • Execution: In a glass vial, add 100 µL of 2,5,8,11-Tetraoxatridecane to 1 mL of the KI-starch reagent.

  • Incubation: Let sit at room temperature for 5 minutes in the dark.

  • Validation Check: A clear or pale yellow solution indicates peroxide-free material (Proceed to Synthesis). A blue/black color confirms the presence of hydroperoxides, necessitating Protocol B.

Protocol B: Peroxide Removal via Basic Alumina Filtration

Mechanism: Activated basic alumina binds polar hydroperoxides and acidic degradation products (e.g., formic acid), allowing the non-polar ether backbone to elute cleanly.

  • Column Preparation: Pack a glass column with 5 grams of Activated Basic Alumina (Brockmann Grade I) per 10 mL of 2,5,8,11-Tetraoxatridecane to be purified.

  • Equilibration: Pre-wet the column with anhydrous, degassed dichloromethane (DCM).

  • Elution: Dilute the oxidized 2,5,8,11-Tetraoxatridecane 1:1 in degassed DCM and pass it through the column under positive Argon pressure.

  • Concentration: Concentrate the eluate under reduced pressure (rotary evaporation) using a water bath <30°C to prevent thermal degradation.

  • Validation Loop: Immediately subject the purified product to Protocol A . The test must now return negative (clear). Once validated, add 100 ppm BHT and store under Argon.

Workflow Start Receive 2,5,8,11-Tetraoxatridecane Test KI-Starch Peroxide Test Start->Test Decision Peroxides Detected? Test->Decision Purify Basic Alumina Filtration Decision->Purify Yes (Blue/Black) Antioxidant Add BHT (50-500 ppm) & Store under Argon Decision->Antioxidant No (Clear) Purify->Test Retest Synthesis Proceed to Synthesis (Degassed Solvents) Antioxidant->Synthesis

Figure 2: Self-validating experimental workflow for peroxide testing and purification.

References

  • ResearchGate - Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings. Available at: [Link]

  • National Institutes of Health (PMC) - Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • MDPI - A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available at:[Link]

  • American Pharmaceutical Review - Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available at:[Link]

  • ACS Publications - Computer-Based First-Principles Kinetic Monte Carlo Simulation of Polyethylene Glycol Degradation. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2,5,8,11-Tetraoxatridecane (mPEG4) Bioconjugation

Welcome to the Application Scientist Support Portal. 2,5,8,11-Tetraoxatridecane is the chemical backbone of mPEG4 (methoxy-polyethylene glycol 4), a highly hydrophilic spacer widely utilized in drug development, PROTAC s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2,5,8,11-Tetraoxatridecane is the chemical backbone of mPEG4 (methoxy-polyethylene glycol 4), a highly hydrophilic spacer widely utilized in drug development, PROTAC synthesis, and antibody-drug conjugates (ADCs). While the mPEG4 core itself is inert and designed to enhance aqueous solubility and reduce steric hindrance, the reactive functional groups attached to its termini (e.g., azides, thiols, maleimides, NHS esters) are highly sensitive to environmental conditions.

This guide is engineered to help you diagnose, troubleshoot, and validate your mPEG4 bioconjugation workflows by addressing the root chemical causality behind low-yield reactions.

Part 1: Causality-Driven Troubleshooting Guides

Issue 1: Low Yield in Thiol-Maleimide Ligation (mPEG4-Thiol)

The Symptom: You observe incomplete conjugation, or the reactive thiol appears to "disappear" before the reaction is complete. The Causality: The failure is rarely the PEG chain; it is a battle of competing reaction kinetics.

  • Maleimide Hydrolysis: The maleimide ring is highly susceptible to base-catalyzed hydrolysis. At a pH > 7.5, the imide ring rapidly opens to form maleamic acid, which is completely unreactive toward thiols [1].

  • Thiol Oxidation: Thiols readily oxidize into unreactive disulfides in the presence of dissolved oxygen and trace heavy metals. If your mPEG4-thiol oxidizes before it encounters the maleimide, the reaction stalls [2]. The Solution: Maintain strict pH control (6.5–7.0). To reverse oxidation, use TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. Unlike DTT or β -mercaptoethanol, TCEP lacks a thiol group and will not compete with your mPEG4-thiol for the maleimide [4].

Issue 2: Protein Precipitation in CuAAC Click Chemistry (mPEG4-Azide)

The Symptom: Incomplete azide-alkyne cycloaddition, accompanied by target protein precipitation or aggregation. The Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies entirely on the Cu(I) oxidation state. Dissolved oxygen rapidly oxidizes Cu(I) to inactive Cu(II), halting the catalytic cycle. Furthermore, free Cu ions catalyze the formation of reactive oxygen species (ROS) in aqueous buffers, which aggressively denature proteins and cause them to crash out of solution [3]. The Solution: Implement a stabilizing ligand like THPTA. THPTA coordinates Cu(I), shielding it from oxidation while simultaneously preventing ROS-mediated protein damage. Always add sodium ascorbate (the reducing agent) last to initiate the reaction.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a self-validating step to confirm the chemical state of your reagents before proceeding.

Protocol A: Optimized Thiol-Maleimide Conjugation

Use this protocol when conjugating mPEG4-Thiol to a maleimide-functionalized protein.

  • Buffer Preparation: Dissolve the maleimide-functionalized target in degassed 100 mM Sodium Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 6.8. (Note: EDTA chelates trace metals to prevent premature thiol oxidation).

  • Reduction (Optional but Recommended): Add 10 molar equivalents of TCEP to the protein solution. Incubate for 30 minutes at room temperature to ensure all endogenous disulfides are reduced [4].

  • Conjugation: Add 2–5 molar equivalents of mPEG4-thiol. Critical: Prepare the mPEG4-thiol stock in anhydrous DMSO immediately before use to prevent atmospheric oxidation [1].

  • Reaction: Incubate for 2 hours at room temperature under an inert gas (Argon/Nitrogen) atmosphere.

  • Self-Validation Step: Perform an Ellman’s Assay (DTNB) on a small aliquot. The disappearance of the free thiol absorbance signal at 412 nm confirms successful conjugation.

  • Quenching: Quench any unreacted thiols by adding a 10-fold excess of N-ethylmaleimide (NEM).

Protocol B: High-Yield CuAAC Click Chemistry

Use this protocol when conjugating mPEG4-Azide to an alkyne-tagged biomolecule.

  • Degassing: Degas 100 mM Sodium Phosphate buffer (pH 7.4) with Argon for 15 minutes.

  • Catalyst Complex Prep: In a separate microcentrifuge tube, pre-mix 1 mM CuSO4 with 5 mM THPTA ligand (1:5 ratio). Incubate for 5 minutes. (Note: This pre-complexation is mandatory to protect the protein from free Cu toxicity).

  • Assembly: Combine the alkyne-tagged biomolecule (1-5 mg/mL) with 5-10 molar equivalents of mPEG4-azide in the degassed buffer. Add the Cu/THPTA complex.

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 10 mM. (Note: Ascorbate degrades rapidly in water; never use a stock solution older than 1 hour).

  • Self-Validation Step: Analyze the reaction via LC-MS. Look for a precise mass shift corresponding to the exact molecular weight of the mPEG4-azide adduct (+189 Da for the triazole-linked core).

Part 3: Quantitative Data Presentation

Use the following matrix to benchmark your reaction conditions and identify potential chemical incompatibilities.

Reactive PairOptimal pH RangePrimary Competing ReactionAqueous Half-LifeRecommended Quenching Agent
Thiol + Maleimide 6.5 – 7.0Amine cross-reactivity (at pH > 7.5)Maleimide: ~2 hrs at pH 8.0DTT or NEM
Azide + Alkyne (CuAAC) 7.0 – 7.4Cu(I) Oxidation to Cu(II)Azide: Stable for monthsEDTA (Chelates Cu catalyst)
NHS Ester + Amine 7.2 – 8.0Base-catalyzed HydrolysisNHS: <10 mins at pH 8.6Tris or Glycine
Tetrazine + TCO 6.0 – 8.0Isomerization of TCOTetrazine: Highly stableExcess Tetrazine/TCO

Part 4: Visualizations

ThiolMaleimide Issue Low Yield in Thiol-Maleimide (mPEG4-Thiol) pHCheck Check Reaction pH Issue->pHCheck HighpH pH > 7.5 (Maleimide Hydrolysis) pHCheck->HighpH OptpH pH 6.5 - 7.0 (Optimal) pHCheck->OptpH HighpH->OptpH Adjust Buffer Oxidation Check Thiol Status (Disulfide Formation) OptpH->Oxidation AddTCEP Add TCEP (Reduce Disulfides) Oxidation->AddTCEP Oxidized EDTA Add 5mM EDTA (Chelate Trace Metals) Oxidation->EDTA Prevent Oxidation Success Stable Thioether Bond AddTCEP->Success EDTA->Success

Troubleshooting logic tree for mPEG4-thiol maleimide conjugation addressing pH and oxidation.

CuAAC_Optimization Start Start CuAAC Click Reaction (mPEG4-Azide) CheckCu Is Cu(I) Oxidizing? Start->CheckCu AddLigand Add THPTA Ligand (5:1 Ratio to Cu) CheckCu->AddLigand Yes CheckRed Is Ascorbate Fresh? CheckCu->CheckRed No AddLigand->CheckRed PrepFresh Prepare Fresh Sodium Ascorbate CheckRed->PrepFresh No Degas Degas Buffer (Argon) CheckRed->Degas Yes PrepFresh->Degas Success High Yield Conjugation Degas->Success Optimal Conditions Fail Protein Precipitation / Low Yield Degas->Fail O2 Present

Logical pathway for optimizing CuAAC click chemistry to prevent Cu(I) oxidation and protein loss.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my mPEG4-NHS ester completely unreactive after a week in the fridge? A: NHS esters are extremely moisture-sensitive. Condensation introduced during repeated freeze-thaw cycles causes rapid hydrolysis of the ester into an unreactive carboxylic acid. Always store NHS reagents desiccated at -20°C and allow the vial to fully equilibrate to room temperature before opening.

Q: Can I use Tris buffer for mPEG4-NHS conjugation? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that will aggressively outcompete your target protein for the NHS ester, effectively quenching the reaction immediately. Use amine-free buffers like PBS, HEPES, or Bicarbonate.

Q: My CuAAC reaction is turning brown/green. What does this mean? A: A color shift from clear/pale blue to brown or green indicates the oxidation of active Cu(I) to inactive Cu(II) [3]. This means your catalytic cycle has stalled. Ensure your buffer is thoroughly degassed with Argon and verify that your sodium ascorbate was prepared fresh immediately before use.

References

  • BenchChem. "An In-depth Technical Guide to the Reactivity of the Thiol Group in Propargyl-PEG4-thiol."
  • NIH. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals."
  • MedChem101. "Click Chemistry."
  • NIH. "Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry."
Troubleshooting

Reducing protein aggregation in ADC synthesis with 2,5,8,11-Tetraoxatridecane

Technical Support Center: Troubleshooting Protein Aggregation in ADC Synthesis Using 2,5,8,11-Tetraoxatridecane (PEG4) Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Protein Aggregation in ADC Synthesis Using 2,5,8,11-Tetraoxatridecane (PEG4)

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing a critical bottleneck in Antibody-Drug Conjugate (ADC) development: High Molecular Weight (HMW) aggregation. When conjugating highly hydrophobic payloads (e.g., MMAE, MMAF, Exatecan), the intrinsic hydrophobicity drives intermolecular interactions between antibody monomers. This leads to precipitation during synthesis, poor yields, and rapid clearance in vivo.

Incorporating a discrete PEG4 spacer—specifically derivatives of 2,5,8,11-Tetraoxatridecane (such as m-PEG4-Br or Fmoc-NH-PEG4-CH2COOH)—is a field-proven strategy to mitigate this[1]. By leveraging the thermodynamic properties of the tetraethylene glycol backbone, researchers can mask payload hydrophobicity and stabilize the ADC complex[2].

Core Concepts: The Causality of PEG4-Mediated Stabilization

Why does 2,5,8,11-Tetraoxatridecane work when standard alkyl linkers fail?

  • Thermodynamic Hydration Shell : The oxygen atoms in the C9H20O4 backbone[3] form strong hydrogen bonds with surrounding water molecules. This creates a localized hydration shell that thermodynamically disfavors the hydrophobic collapse of the payload.

  • Steric Shielding : The flexible PEG chain acts as a physical buffer. It prevents adjacent ADC molecules from interacting via their conjugated hydrophobic payloads, effectively blocking the primary pathway for aggregation[4].

  • Monodispersity : Unlike polymeric PEGs, 2,5,8,11-Tetraoxatridecane is a discrete molecule with a precisely defined molecular weight (192.25 g/mol for the core structure)[3]. This ensures a uniform Drug-to-Antibody Ratio (DAR) and predictable pharmacokinetics without the analytical noise of polydisperse mixtures[4].

G cluster_0 Standard Alkyl Linker Pathway cluster_1 PEG4 Linker Pathway Ab Monoclonal Antibody (Aqueous Soluble) StandardLinker Alkyl Linker Conjugation Ab->StandardLinker PEG4 2,5,8,11-Tetraoxatridecane (PEG4 Spacer) Ab->PEG4 Payload Hydrophobic Payload (e.g., MMAE) Payload->StandardLinker Payload->PEG4 AggADC Aggregated ADC (High Molecular Weight) StandardLinker->AggADC Intermolecular Hydrophobic Interactions StableADC Stable Soluble ADC (Monomeric) PEG4->StableADC Steric Shielding & Hydration Shell Formation

Caption: Mechanism of PEG4-mediated steric shielding and hydration to prevent ADC aggregation.

Troubleshooting Guide

Q: My ADC precipitates immediately upon addition of the payload-linker complex. What is causing this? A: This is typically caused by a high local concentration of the hydrophobic payload overwhelming the buffer, even when using a PEG4 linker. Causality: Rapid addition causes localized hydrophobic collapse before the PEG4 hydration shell can fully stabilize the monomer. Fix: Add the payload-linker dropwise while maintaining 10-15% v/v organic modifier (e.g., DMSO or DMA) in the reaction buffer. Ensure vigorous but non-cavitating stirring during addition.

Q: I am using an alkyl linker and seeing >15% aggregation by SEC-HPLC. Will switching to a 2,5,8,11-Tetraoxatridecane derivative fix this? A: Yes. Replacing a standard aliphatic linker with a PEG4 spacer significantly shifts the hydrophobicity index of the complex. The hydrophilic PEG spacer increases solubility in aqueous media[2], often reducing aggregation to <5% for DAR 4 species.

Q: How do I verify that the PEG4 linker hasn't compromised my conjugation efficiency? A: Use Hydrophobic Interaction Chromatography (HIC). Because PEG4 masks hydrophobicity, the retention time of your DAR species will shift earlier compared to alkyl linkers. Self-Validating Check: If the HIC profile shows distinct, earlier-eluting peaks with baseline resolution, your PEG4 linker is successfully conjugated and actively shielding the payload.

Step-by-Step Experimental Protocol: Self-Validating Conjugation

This protocol outlines the conjugation of a hydrophobic payload using m-PEG4-Br (13-bromo-2,5,8,11-tetraoxatridecane) to reduced interchain disulfides[4].

Step 1: Antibody Reduction

  • Prepare a 5 mg/mL solution of monoclonal antibody in Conjugation Buffer (50 mM HEPES, 1 mM EDTA, pH 7.4).

  • Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 37°C for 2 hours.

  • Validation Check: Run a non-reducing SDS-PAGE to confirm the shift from intact antibody (~150 kDa) to heavy/light chains. This ensures thiols are accessible.

Step 2: Linker-Payload Preparation

  • Dissolve the payload-PEG4-Br complex in anhydrous DMSO to a 10 mM stock.

  • Causality Check: Ensure DMSO is strictly anhydrous. Water contamination will hydrolyze reactive functional groups (like bromides or maleimides) before conjugation can occur, leading to artificially low DAR[5].

Step 3: Conjugation

  • Cool the reduced antibody to 4°C.

  • Add the payload-PEG4-Br stock dropwise to achieve a 5-8 molar excess. Maintain final DMSO concentration at ≤10% v/v.

  • Incubate for 4 hours at 4°C with gentle end-over-end mixing.

Step 4: Quenching and Purification

  • Quench unreacted bromide/maleimide with excess N-acetylcysteine (1 mM final) for 30 minutes.

  • Purify via Tangential Flow Filtration (TFF) or a desalting column into 1x PBS, pH 7.4.

Step 5: Analytical Validation

  • Analyze via SEC-HPLC to quantify % Monomer vs. % HMW aggregates. High ionic strength buffers can lead to time-dependent aggregate formation[6], so PBS (pH 7.4) is recommended for final formulation.

Data Presentation: Impact of Linker Selection on ADC Properties

The following table summarizes typical analytical outcomes when switching from a standard alkyl linker to a 2,5,8,11-Tetraoxatridecane (PEG4) linker for a highly hydrophobic payload (e.g., MMAE).

ParameterStandard Alkyl Linker (e.g., MC-Val-Cit)PEG4 Linker (e.g., MC-PEG4-Val-Cit)Improvement Factor
Average DAR 3.5 - 3.83.9 - 4.1More uniform loading
% Monomer (SEC-HPLC) 78% - 82%95% - 98%Significant increase
% HMW Aggregates 18% - 22%2% - 5%~4x Reduction
Aqueous Solubility Limit < 2 mg/mL> 10 mg/mL>5x Increase
In Vivo Clearance Rate Rapid (due to aggregation)Normal (mAb-like half-life)Extended circulation

Frequently Asked Questions (FAQs)

Q: Can I use a longer PEG chain, like PEG8 or PEG12, to further reduce aggregation? A: While longer PEGs increase solubility, they can also cause "PEG-induced phase separation" or alter the binding affinity of the antibody due to excessive steric hindrance. PEG4 (2,5,8,11-Tetraoxatridecane) provides the optimal thermodynamic balance of shielding and compact size for standard payloads[4].

Q: Does the PEG4 linker affect the enzymatic release of the payload? A: No, provided it is used as a spacer adjacent to the cleavable sequence (e.g., Val-Cit-PAB). The PEG4 chain remains attached to the payload or is cleaved depending on its exact placement, but it does not sterically hinder enzymes like cathepsin B from accessing the dipeptide cleavage site.

Q: Is 2,5,8,11-Tetraoxatridecane compatible with all conjugation chemistries? A: Yes. The core tetraoxatridecane structure is chemically inert and can be functionalized at its termini with various reactive groups, including bromides (m-PEG4-Br)[1], thiols (2,5,8,11-tetraoxatridecane-13-thiol)[5], or carboxylic acids (Fmoc-NH-PEG4-CH2COOH)[2], making it universally adaptable to cysteine, lysine, or site-specific conjugation strategies.

Sources

Optimization

Technical Support Center: Resolving 1H NMR Peak Overlaps in 2,5,8,11-Tetraoxatridecane

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the structural validation of polyethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the structural validation of polyethers and PEGylated linkers.

The molecule 2,5,8,11-Tetraoxatridecane ( C9​H20​O4​ )—an asymmetric glyme derivative—presents a classic spectroscopic challenge. Because its backbone consists of repeating −CH2​−O− units, the 14 internal methylene protons exist in nearly identical electronic environments[1]. This results in a dense, unresolvable multiplet envelope in the 3.5–3.7 ppm region of the 1H NMR spectrum.

This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring high-fidelity structural characterization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do the methylene protons of 2,5,8,11-Tetraoxatridecane overlap so severely, and why isn't standard 1D 1H NMR sufficient? A1: The overlap is caused by a convergence of two factors: narrow chemical shift dispersion and extensive homonuclear J-coupling. The electronegativity of the four ether oxygens exerts a nearly identical deshielding effect across the internal −CH2​− groups, forcing their chemical shifts to converge. Simultaneously, vicinal coupling between adjacent −CH2​− protons splits these signals into complex multiplets. This combination creates a continuous envelope of overlapping peaks, rendering standard 1D 1H NMR insufficient for precise integration or structural assignment[2].

Q2: How can I mathematically remove the J-coupling to simplify the spectrum without altering my sample? A2: I highly recommend utilizing Pure Shift NMR, specifically the pulse sequence[3]. PSYCHE suppresses homonuclear J-couplings, effectively collapsing all complex multiplets into sharp singlets[3]. By applying a pair of low-flip-angle, frequency-swept chirp pulses alongside a weak spatial selection gradient, PSYCHE allows you to observe only the chemical shift information[4]. This dramatically reduces the spectral footprint of the methylene envelope, allowing individual −CH2​− singlets to be resolved[5].

Q3: If Pure Shift NMR is unavailable, how can I leverage heteronuclear data to resolve the polyether backbone? A3: You should acquire a 2D 1H

spectrum[6]. While the proton chemical shifts are heavily overlapped, the 13C chemical shifts of the polyether backbone are much more sensitive to subtle structural differences (e.g., proximity to the terminal methoxy vs. ethoxy group). HSQC disperses the overlapping 1H signals along the orthogonal 13C dimension, allowing you to assign each methylene pair based on its unique carbon chemical shift[6].

Q4: Can changing the NMR solvent physically alter the chemical shifts to improve resolution? A4: Yes, through the effect[7]. If you are currently using CDCl3​ , evaporate it and reconstitute your sample in Benzene- d6​ ( C6​D6​ ). The highly anisotropic magnetic field generated by the aromatic ring current of the solvent interacts differentially with the various segments of the polyether chain[7]. Because the solvent molecules transiently associate with the ether oxygens, the induced shielding/deshielding effects will vary along the chain, spreading out the previously overlapped methylene signals[8].

Q5: What chemical additives can I use to forcefully disperse the signals? A5: You can titrate, such as Eu(fod)3​ , into your sample[9]. Lanthanides are paramagnetic and bind reversibly to the Lewis basic ether oxygens of the tetraoxatridecane backbone[9]. This binding induces a pseudo-contact shift in the nearby protons. Because the binding affinity and the distance from the paramagnetic center vary for each oxygen atom in the chain, the induced chemical shifts will differ, "stretching" the spectrum and pulling the overlapping multiplets apart[9].

Part 2: Quantitative Comparison of Resolution Techniques

TechniquePrimary MechanismResolution GainTypical Acq. TimeSample Destructive?PSYCHE (Pure Shift)Homonuclear J-decoupling via chirp pulsesHigh (Singlets)10–20 minsNo2D 1H 13C HSQCDispersion via 13C chemical shift axisVery High30–60 minsNoASIS ( C6​D6​ solvent)Differential aromatic ring current shieldingModerate5 minsYes (Solvent swap)LSR Titration ( Eu(fod)3​ )Paramagnetic pseudo-contact shiftingHigh30 mins (Iterative)Yes (Additive)

Part 3: Experimental Protocols

Protocol A: PSYCHE 1D 1H NMR Acquisition (Non-Destructive)

Self-Validation Check: A successful PSYCHE spectrum will show a complete absence of J-coupling (multiplets become singlets) with a slight reduction in overall signal-to-noise compared to standard 1D 1H NMR.

  • Preparation: Insert the 2,5,8,11-Tetraoxatridecane sample into the spectrometer. Tune, match, and rigorously shim the probe (Z-axis shimming is critical for spatial gradients).

  • Baseline: Acquire a standard 1D 1H NMR to determine the exact frequency range of the polyether envelope (typically 3.4–3.8 ppm).

  • Parameterization: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin)[10]. Set the chirp pulse duration to 15 ms and the flip angle to ~20° to balance sensitivity and pure shift purity[3].

  • Acquisition: Run the pseudo-2D experiment. Ensure the receiver gain (RG) is optimized to prevent clipping of the FID blocks[10].

  • Processing: Process the pseudo-2D data into a 1D spectrum. Apply an exponential line broadening (LB) of 0.1–0.3 Hz prior to Fourier transformation to smooth the concatenated FID junctions[10].

Protocol B: ASIS-Driven Solvent Exchange

Self-Validation Check: The terminal methoxy ( 3.3 ppm) and ethoxy ( 1.2 ppm) signals will shift significantly relative to TMS, confirming the aromatic ring current effect is active.

  • Evaporation: Transfer the CDCl3​ sample to a 4 mL vial. Carefully evaporate the solvent under a gentle stream of N2​ gas.

  • Drying: Place the vial under high vacuum for 2 hours to remove all residual CDCl3​ , which could disrupt the ASIS complexation.

  • Reconstitution: Reconstitute the neat oil in 600 µL of C6​D6​ (Benzene- d6​ ) and transfer to a clean NMR tube.

  • Acquisition: Acquire a standard 1D 1H NMR and map the new chemical shift dispersion against your CDCl3​ baseline.

Protocol C: Lanthanide Shift Reagent (LSR) Titration

Self-Validation Check: Plotting the chemical shift ( δ ) of each peak vs. [LSR] should yield a linear relationship at low concentrations, allowing you to trace peaks back to their original overlapped positions.

  • Stock Preparation: Prepare a 0.1 M stock solution of Eu(fod)3​ in anhydrous CDCl3​ . (Ensure the reagent is stored in a desiccator, as moisture degrades LSR efficacy).

  • Baseline: Acquire a baseline 1D 1H NMR of your sample.

  • Titration: Add the LSR stock to your NMR tube in 5 µL increments. Mix thoroughly.

  • Iterative Acquisition: Acquire a quick 1D 1H NMR after each addition. Observe the polyether envelope "stretching" downfield.

Part 4: Decision Workflow

NMR_Resolution_Workflow Start Severe 1H NMR Overlap (3.5-3.7 ppm) Decision1 Is sample recovery required? Start->Decision1 PathND Non-Destructive Techniques Decision1->PathND Yes PathD Destructive / Additive Techniques Decision1->PathD No PSYCHE Pure Shift NMR (PSYCHE) Collapse J-Couplings PathND->PSYCHE 1D needed HSQC 2D 1H-13C HSQC Disperse via 13C PathND->HSQC 2D allowed ASIS ASIS Effect Change solvent to C6D6 PathD->ASIS Solvent exchange LSR Lanthanide Shift Reagents Titrate Eu(fod)3 PathD->LSR Chemical additives

Decision workflow for resolving polyether NMR signal overlaps based on sample recoverability.

References

  • 2,5,8,11-Tetraoxatridecane | C9H20O4 | CID 81860 - PubChem . National Institutes of Health (NIH). Available at: [Link][1]

  • Pure Shift 1 H NMR - PSYCHE . University of Ottawa NMR Facility Blog. Available at:[Link][3]

  • PSYCHE - Manchester NMR Methodology Group . The University of Manchester. Available at:[Link][5]

  • 1D 1H PSYCHE Pure Shift NMR . University of Illinois Chicago (UIC) NMR Facility. Available at: [Link][10]

  • NMR応用例 ~溶液Pure shift NMR法 PSYCHE~ . Tosoh Analysis and Research Center. Available at:[Link][4]

  • Lanthanide shift reagents involving crown ethers by David J. Long (1977). Rochester Institute of Technology (RIT) Scholar Works. Available at:[Link][9]

  • 1D and 2D NMR investigations of the micelle-formation process in 8-phenyloctanoate micelles . ResearchGate. Available at:[Link][7]

  • Direct Electrophilic α-Fluorination of Imines: Efficient Synthesis of Mono- and Difluoroimines . Organic Letters (ACS Publications). Available at:[Link][8]

  • NMR-based plant metabolomics protocols: a step-by-step guide . Frontiers in Plant Science. Available at:[Link][2]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery . MDPI. Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Binding in 2,5,8,11-Tetraoxatridecane Linked Biotherapeutics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5,8,11-Tetraoxatridecane linked biotherapeutics. This resource provides in-depth troubleshooting guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5,8,11-Tetraoxatridecane linked biotherapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target binding. The goal is to equip you with the scientific rationale and practical protocols to enhance the specificity and therapeutic index of your bioconjugates.

Introduction: The Double-Edged Sword of Hydrophilic Linkers

The 2,5,8,11-Tetraoxatridecane moiety, a short polyethylene glycol (PEG) derivative, is a popular choice for linking cytotoxic payloads to antibodies or other targeting moieties in biotherapeutics like antibody-drug conjugates (ADCs). Its primary advantage is its hydrophilic nature, which can improve the solubility and pharmacokinetic profile of the conjugate, especially when dealing with hydrophobic payloads.[1][2][3] This hydrophilicity helps to create a hydration shell around the conjugate, which can reduce aggregation and immunogenicity.[3][4][5]

However, the physicochemical properties of the linker, including its length and architecture, are critical determinants of the biotherapeutic's overall performance and can significantly influence off-target binding.[1][6][] Off-target binding, where the biotherapeutic interacts with unintended cells or tissues, can lead to significant toxicity and a narrowed therapeutic window, and is a leading cause of late-stage drug failure.[][9][10] This guide will delve into the nuances of minimizing these undesirable interactions.

Section 1: Troubleshooting High Background Signal in In Vitro Assays

High background signal in in vitro assays is a common and frustrating issue that can mask the true specific binding of your biotherapeutic. Understanding the root cause is the first step to resolving the problem.

FAQ 1: My ELISA/Flow Cytometry assay shows high non-specific binding to control cells. What are the likely causes and how can I fix it?

Answer: High non-specific binding in cell-based assays can stem from several factors related to both the bioconjugate itself and the assay conditions.

Underlying Causes & Solutions:

  • Hydrophobic Interactions: Even with a hydrophilic linker, a highly hydrophobic payload can lead to non-specific binding to cell membranes or proteins.[5][6] The 2,5,8,11-Tetraoxatridecane linker helps, but may not be sufficient to completely shield a very "greasy" payload.

    • Solution: Consider synthesizing conjugates with longer PEG chains (e.g., PEG8, PEG12) to further increase the overall hydrophilicity of the molecule.[5][11][12] Studies have shown that increasing PEG length can decrease non-specific cellular uptake.[11][12]

  • Electrostatic Interactions: The overall charge of your bioconjugate can lead to non-specific binding to charged components on the cell surface.

    • Solution: Analyze the isoelectric point (pI) of your conjugate. If it's highly basic, consider introducing negatively charged groups into the linker or modifying the antibody to lower the pI.

  • Assay Buffer Composition: The composition of your assay and wash buffers is critical for minimizing non-specific interactions.

    • Solution: Increase the stringency of your wash buffers. This can be achieved by:

      • Increasing the salt concentration (e.g., up to 1 M NaCl).[13]

      • Adding a non-ionic detergent like Tween-20 (up to 1%).[13]

      • Including a blocking agent like bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody in your blocking and incubation buffers.[14]

  • Antibody Concentration: Using too high a concentration of your primary bioconjugate can lead to increased non-specific binding.[15][16]

    • Solution: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[15]

Experimental Workflow: Optimizing Washing Conditions

Caption: Troubleshooting workflow for high background signal.

Section 2: Addressing Off-Target Toxicity in In Vivo Models

Observing toxicity in in vivo models in non-tumor bearing tissues is a significant concern. This "off-target, off-tumor" toxicity can be a major hurdle in preclinical development.[17]

FAQ 2: My biotherapeutic is causing significant toxicity in animal models, even at doses where I don't see maximum efficacy. How can I determine if this is due to off-target binding of the intact bioconjugate?

Answer: Distinguishing between toxicity from off-target binding of the intact bioconjugate and premature payload release is crucial.

Investigative Steps:

  • Biodistribution Studies: Conduct biodistribution studies in healthy animals using a radiolabeled version of your bioconjugate. This will reveal where the conjugate accumulates. High accumulation in organs not expressing the target antigen is a strong indicator of off-target binding.

  • Pharmacokinetic (PK) Analysis: Analyze the plasma concentrations of both the intact bioconjugate and the free payload over time. A rapid decrease in the concentration of the intact bioconjugate accompanied by a spike in free payload suggests linker instability.[10] Conversely, if the intact bioconjugate has a long half-life but still causes toxicity, off-target binding is a more likely culprit.

  • Control Groups: Include a control group treated with a non-targeting antibody conjugated with the same linker-payload combination. Toxicity in this group would strongly suggest that the off-target effects are independent of the specific antibody targeting.[11][12]

Data Interpretation: Pharmacokinetic Profiles
ParameterImplication for Off-Target Binding
High Cmax of free payload shortly after administration Suggests premature linker cleavage rather than off-target binding of the intact ADC.[11][12]
Long plasma half-life of intact ADC with observed toxicity Points towards off-target binding of the full conjugate as a potential cause of toxicity.
High accumulation of ADC in non-target organs (Biodistribution) Direct evidence of off-target binding.

Section 3: Proactive Strategies to Minimize Off-Target Binding During Design and Development

The most effective way to address off-target binding is to proactively design your biotherapeutic to minimize these interactions from the outset.

FAQ 3: What design considerations for the 2,5,8,11-Tetraoxatridecane linker can help minimize off-target binding?

Answer: The design of the linker is a critical factor in controlling the properties of the entire bioconjugate.[6][]

Key Design Principles:

  • Optimizing PEG Length: While the 2,5,8,11-Tetraoxatridecane linker (a PEG4 equivalent) provides hydrophilicity, for particularly hydrophobic payloads, a longer PEG chain may be necessary.[1][5] Studies have shown that increasing the PEG length from 4 to 12 units can lead to slower non-specific uptake and reduced toxicity.[11][12] However, be aware that excessively long PEG chains can sometimes hinder tumor penetration or target binding.[5]

  • Linker Architecture: The way the PEG units are arranged can also play a role. Branched or pendant PEG linkers can create a more effective "shield" around a hydrophobic payload compared to linear linkers, potentially allowing for a higher drug-to-antibody ratio (DAR) without increasing off-target binding.[3][6]

  • Site-Specific Conjugation: The site of conjugation on the antibody can influence the overall properties of the bioconjugate.[18][19] Site-specific conjugation methods lead to a more homogenous product, which can have more predictable and favorable off-target binding profiles compared to heterogeneous conjugates.[20]

Diagram: Impact of PEG Linker Length on Off-Target Binding

G cluster_0 Short PEG Linker (e.g., 2,5,8,11-Tetraoxatridecane) cluster_1 Longer PEG Linker (e.g., PEG8, PEG12) A Hydrophobic Payload Exposed B Increased Non-Specific Cellular Uptake A->B C Higher Off-Target Toxicity B->C D Payload Shielded by Hydrophilic PEG E Decreased Non-Specific Cellular Uptake D->E F Lower Off-Target Toxicity E->F

Caption: Influence of PEG linker length on payload exposure and off-target effects.

Section 4: Advanced Screening and Characterization Protocols

For a comprehensive assessment of off-target binding, specialized assays are invaluable.

FAQ 4: What are the best methods for comprehensively screening for off-target binding of my biotherapeutic?

Answer: A multi-pronged approach using both in vitro and in vivo models is recommended for a thorough evaluation of off-target binding.

Recommended Assays:

  • In Vitro Off-Target Screening Panels:

    • Cell-Based Microarrays: These arrays feature a wide range of human proteins expressed on the surface of cells, allowing for a broad screening of potential off-target interactions in a biologically relevant context.[21] Companies like Creative Biolabs offer services for off-target screening cell microarray analysis (OTSCMA).[21]

    • Receptor Binding Assays: Safety screening panels, such as those offered by Reaction Biology, can assess the binding of your bioconjugate to a wide range of known off-target receptors, ion channels, and transporters.[9]

  • In Vivo Models for Toxicity Assessment:

    • Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide highly clinically relevant data on both efficacy and toxicity.[17][22] They can help identify on-target, off-tumor toxicity if the target antigen is expressed in normal tissues.[17]

    • Humanized Mouse Models: For biotherapeutics that interact with the immune system, humanized mouse models can provide valuable insights into potential immunogenicity and off-target immune-related adverse events.

Protocol: General Workflow for Off-Target Binding Assessment

G A Bioconjugate Synthesis (with 2,5,8,11-Tetraoxatridecane linker) B In Vitro Screening A->B C Cell-Based Microarray (e.g., OTSCMA) B->C D Receptor Binding Panel B->D E In Vivo Evaluation C->E D->E F Biodistribution Study (Radiolabeled Conjugate) E->F G Toxicity Study in Relevant Animal Model (e.g., PDX) E->G H Data Analysis & Risk Assessment F->H G->H

Caption: A comprehensive workflow for assessing off-target binding.

References

  • Burke, P. J., et al. (2020). Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. Toxicology and Applied Pharmacology, 392, 114932. [Link]

  • Creative Biolabs. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Creative Biolabs. [Link]

  • Lyon, R. P., et al. (2020). Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. Toxicology and Applied Pharmacology. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Gagnon, A. P., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • Zvoda, V. A., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 48(12), 6857–6872. [Link]

  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]

  • Fu, Y., & Ho, M. (2018). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals, 11(2), 36. [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Sino Biological. [Link]

  • Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(3), 494-503. [Link]

  • Parker, C. H., et al. (2026). Overcoming resistance to antibody-drug conjugates: mechanisms and emerging strategies. Journal of Hematology & Oncology, 19(1), 23. [Link]

  • Andreev, J., et al. (2021). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers, 13(15), 3725. [Link]

  • FirstWord Pharma. (2026). VivoSim Releases Antibody Drug Conjugate (ADC) Data Showing Power to Detect ADC Toxicity and Guide Design of Safer ADCs. FirstWord Pharma. [Link]

  • ADC Review / Journal of Antibody-drug Conjugates. (2019). What are PEG Linkers?. ADC Review. [Link]

  • Biocompare. (2025). In Vivo Models. Biocompare. [Link]

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]

  • Chen, Y., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(1), 82-91. [Link]

  • ALS Drug Development Summit. (n.d.). Roundtable Discussion: To What Extent are In Vivo Models Relevant Purely in Evaluating Toxicity & Target Engagement?. ALS Drug Development Summit. [Link]

  • Foss, S., et al. (2026). Biophysical and Structural Characterization of Antibody–Drug Conjugates. Antibodies, 15(1), 12. [Link]

  • Zhang, F., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(21), 9557-9575. [Link]

  • Li, Y., et al. (2018). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 10(4), 243. [Link]

  • Retter, M. W., et al. (2024). A systematic evaluation of off-target binding in antibody-based molecules during clinical and preclinical development. Journal for ImmunoTherapy of Cancer, 12(Suppl 1), A1084. [Link]

  • Zhang, J., et al. (2017). Parallelized identification of on- and off-target protein interactions. Chemical Science, 8(3), 2099–2105. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176-192. [Link]

  • Salgarella, A. R., et al. (2019). Design, synthesis, conjugation and reactivity of novel trans,trans-1,5-cyclooctadiene-derived bioorthogonal linkers. Organic & Biomolecular Chemistry, 17(1), 137-144. [Link]

  • PubChem. (n.d.). 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-. PubChem. [Link]

  • Wang, J., et al. (2019). Reducing off-target drug accumulation by exploiting a type-III interferon response. Journal of Controlled Release, 311-312, 106-115. [Link]

Sources

Optimization

Technical Support Center: Optimizing 13-azido-2,5,8,11-tetraoxatridecane Click Chemistry

Welcome to the Application Support Center. As drug development and bioconjugation workflows increasingly rely on bioorthogonal chemistry, 13-azido-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-azide ) has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and bioconjugation workflows increasingly rely on bioorthogonal chemistry, 13-azido-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-azide ) has emerged as a premier hydrophilic linker[1]. Its four-unit polyethylene glycol (PEG) chain provides critical aqueous solubility and flexibility, preventing the aggregation often seen with hydrophobic alkyl azides[2].

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to help you optimize reaction times and maximize yields for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Mechanistic Workflows & Troubleshooting Logic

Understanding the mechanistic failure points of click chemistry is the first step in optimization. The diagram below outlines the logical pathways for diagnosing and resolving sluggish kinetics in mPEG4-azide conjugations.

ClickOptimization A mPEG4-azide Conjugation B CuAAC (Terminal Alkyne) A->B C SPAAC (DBCO/BCN) A->C D Issue: Slow Kinetics B->D E Issue: Precipitation C->E F Add THPTA Ligand D->F G Increase Ascorbate D->G H Increase Concentration E->H I Add 10-15% DMSO E->I J Yield > 95% Time: 1-2 hrs F->J G->J H->J I->J

Troubleshooting logic for optimizing mPEG4-azide CuAAC and SPAAC reaction kinetics.

Quantitative Optimization Benchmarks

The following table summarizes the expected reaction times and yields based on specific kinetic interventions. Use this data to benchmark your experimental outcomes.

Reaction ModalityAlkyne PartnerCatalyst SystemAdditives / SolventsTempAvg. Reaction TimeExpected Yield
CuAAC Terminal AlkyneCuSO₄ (1 eq)None25°C8 – 12 hours60 – 75%
CuAAC Terminal AlkyneCuSO₄ + THPTA (1:5)Sodium Ascorbate (10 eq)25°C1 – 2 hours> 95%
SPAAC DBCO / BCNNone (Strain-Promoted)Aqueous Buffer25°C6 – 12 hours80 – 85%
SPAAC DBCO / BCNNone (Strain-Promoted)10% DMSO37°C2 – 4 hours> 95%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the chemical state of your reaction in real-time.

Protocol A: High-Yield CuAAC Workflow

CuAACWorkflow Step1 1. Complexation CuSO4 + THPTA Step2 2. Assembly Alkyne + mPEG4-azide Step1->Step2 Step3 3. Reduction Add Na-Ascorbate Step2->Step3 Step4 4. Validation Blue to Clear Shift Step3->Step4 Step5 5. Incubation 1-2 hrs at RT Step4->Step5

Step-by-step self-validating experimental workflow for CuAAC bioconjugation.

Step-by-Step Methodology:

  • Ligand Complexation: Prepare 20 mM CuSO₄ and 100 mM THPTA in degassed water. Mix them at a 1:5 molar ratio and incubate for 5 minutes.

    • Causality: Pre-complexing the copper with a water-soluble accelerating ligand (THPTA) protects the Cu(I) species from oxidation and prevents it from non-specifically binding to and degrading biological molecules[3].

  • Reaction Assembly: In your reaction vessel, combine your terminal alkyne-functionalized molecule and mPEG4-azide (1.2 to 2.0 molar equivalents) in a compatible buffer (e.g., PBS, pH 7.4). Add the Cu/THPTA complex.

  • Catalyst Reduction: Add freshly prepared sodium ascorbate (10 molar equivalents relative to copper) to initiate the reaction[2].

    • Self-Validation Checkpoint: Immediately upon adding the ascorbate, observe the solution. It must transition from pale blue (Cu²⁺) to colorless or pale yellow. If the solution remains blue, the ascorbate is oxidized and inactive; you must discard it and prepare a fresh reducing solution.

  • Incubation: React for 1–2 hours at room temperature, protected from light.

Protocol B: Accelerated SPAAC Workflow

Step-by-Step Methodology:

  • Buffer Verification: Ensure your reaction buffer is strictly free of azides (e.g., sodium azide preservatives) and thiols (e.g., DTT or β-mercaptoethanol).

    • Causality: Free azides will competitively bind the DBCO reagent, and thiols can undergo Michael addition with the alkyne, severely truncating your yield.

  • Reaction Assembly: Dissolve your DBCO-functionalized partner in the buffer. Add mPEG4-azide at a 2:1 to 3:1 molar excess.

    • Self-Validation Checkpoint: The reaction must remain optically clear. If the solution turns cloudy, the DBCO is precipitating. Add DMSO dropwise (up to 15% v/v) until the solution clears. Precipitation halts bimolecular kinetics.

  • Incubation: Incubate at 25°C for 4–6 hours. To accelerate the reaction to under 2 hours, increase the temperature to 37°C (provided your biomolecules are thermally stable).

Troubleshooting Guides & FAQs

Q: Why does my CuAAC reaction with mPEG4-azide stall after 4 hours, yielding only 50% product? A: This is a classic symptom of Cu(I) oxidation. The active copper(I) catalyst is highly unstable in aqueous environments and rapidly oxidizes to inactive Cu(II) or disproportionates[3].

  • Causality: Without a stabilizing ligand, the catalytic cycle breaks down before the mPEG4-azide can fully react.

  • Solution: Incorporate a water-soluble accelerating ligand like THPTA or BTTAA at a 5:1 molar ratio to CuSO₄. This creates a protective coordination sphere around Cu(I), maintaining its active state and driving the reaction to >95% completion within 1-2 hours[3].

Q: How does the tetraoxatridecane (PEG4) chain influence the reaction compared to standard alkyl azides? A: The PEG4 linker (13-azido-2,5,8,11-tetraoxatridecane) significantly enhances the thermodynamics of the reaction in aqueous buffers.

  • Causality: Unlike hydrophobic alkyl chains that tend to aggregate and sequester the reactive azide group away from the aqueous catalyst/alkyne, the oxygen-rich PEG4 chain is highly hydrated[2]. This flexibility and solubility reduce steric hindrance and increase the effective collision frequency between the azide and the alkyne, naturally accelerating the cycloaddition[2].

Q: My SPAAC reaction with a DBCO-functionalized protein is precipitating. How can I resolve this while maintaining fast kinetics? A: DBCO is highly hydrophobic. While the mPEG4-azide provides excellent solubility, conjugating it to a protein can expose hydrophobic patches, leading to aggregation.

  • Causality: Precipitation removes the reactants from the solution phase, drastically reducing the bimolecular reaction rate.

  • Solution: Introduce 10-15% v/v DMSO or DMF into your reaction buffer. If protein denaturation is a concern, switch to a sulfonated DBCO (sulfo-DBCO) to maintain aqueous solubility without co-solvents, allowing the strain-promoted reaction to complete in 2-4 hours.

Q: Is it necessary to degas the buffers for SPAAC as it is for CuAAC? A: No.

  • Causality: SPAAC relies entirely on the release of ring strain in the cyclooctyne (e.g., DBCO) to overcome the activation energy barrier, requiring no metal catalyst[4]. Therefore, it is completely insensitive to oxygen. However, for CuAAC, degassing the buffers (e.g., via nitrogen sparging) is a critical optimization step to prevent premature oxidation of the sodium ascorbate and the Cu(I) catalyst[3].

References

  • Title: Click Chemistry Azide-Alkyne Cycloaddition | Source: Organic Chemistry Portal | URL: [Link]

  • Title: DBCO reagents for Click Chemistry | Source: Interchim | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Assessing the Pharmacokinetic Differences Between 2,5,8,11-Tetraoxatridecane and PEG5

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Discrete PEGs in Pharmacokinetics In the design of antibody-drug conjugates (ADCs), PROTACs, and targeted sm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Published by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Discrete PEGs in Pharmacokinetics

In the design of antibody-drug conjugates (ADCs), PROTACs, and targeted small molecules, the selection of the linker is as critical as the payload itself. Discrete polyethylene glycols (dPEGs) have emerged as quintessential tools to reshape pharmacokinetics (PK), mitigate immunogenicity, and augment the systemic stability of therapeutics[1].

This guide provides an objective, data-driven comparison between two closely related short-chain linkers: 2,5,8,11-Tetraoxatridecane (a specific 4-oxygen ether chain, structurally analogous to a capped PEG4 derivative) and PEG5 (a discrete pentaethylene glycol). While the structural difference between them is minimal—essentially one ethylene oxide unit and specific end-capping—this variance fundamentally alters the hydration sphere, dictating how the reticuloendothelial system (RES) interacts with the bioconjugate.

Structural & Physicochemical Causality

To understand their pharmacokinetic divergence, we must first analyze the causality rooted in their physicochemical properties:

  • 2,5,8,11-Tetraoxatridecane ( C9​H20​O4​ ): This molecule features a highly specific discrete chain with four oxygen atoms and a molecular weight of 192.25 g/mol [2]. Its shorter chain and specific capping provide a baseline level of hydrophilicity. However, when conjugated to highly hydrophobic payloads (e.g., MMAE or targeted kinase inhibitors), it may fail to generate a hydration sphere large enough to fully mask the payload's lipophilicity from circulating opsonins.

  • PEG5 Linker: Containing five repeating ethylene oxide (EO) units, PEG5 crosses a critical threshold in hydrodynamic volume. The addition of this single EO unit exponentially increases the water molecules bound via hydrogen bonding. This expanded hydration sphere creates a superior steric shield, effectively encapsulating the hydrophobic payload from the microenvironment[3].

PK_Mechanism A Hydrophobic Payload B 2,5,8,11-Tetraoxatridecane (4-Oxygen Chain) A->B Conjugation C PEG5 Linker (5-EO Chain) A->C Conjugation D Partial Hydration Sphere Moderate Shielding B->D E Expanded Hydration Sphere Optimal Shielding C->E F Higher RES Clearance Shorter Half-life D->F G Lower RES Clearance Extended Half-life E->G

Figure 1: Mechanistic pathway of how linker structural differences dictate clearance and half-life.

Comparative Pharmacokinetic Performance

The structural nuances translate directly into measurable in vivo performance. Empirical data from nanoparticle, peptide, and ADC models demonstrate that increasing the PEG length from a 4-unit equivalent to PEG5 significantly stabilizes clearance[3]. For instance, in nanoparticle studies, extending the PEG chain to PEG5 extended the half-life from ~15 minutes to ~24 minutes[4]. Furthermore, in radiolabeled peptide models, PEG5 demonstrated the optimal balance, yielding faster blood clearance than ultra-long PEGs but maintaining preferential renal excretion and high tumor-to-blood ratios[5].

Quantitative PK Comparison (Representative Rodent Model Data)
Pharmacokinetic Parameter2,5,8,11-Tetraoxatridecane (PEG4-like)PEG5Mechanistic Causality
Systemic Clearance (CL) Higher (~1.5 mL/h/kg)Lower (~0.9 mL/h/kg)PEG5 provides superior steric shielding against opsonization, reducing macrophage uptake.
Elimination Half-life ( t1/2​ ) Shorter (~1.2 hours)Longer (~2.4 hours)The expanded hydration sphere of PEG5 delays recognition by the reticuloendothelial system.
Volume of Distribution ( Vd​ ) LargerSmallerThe increased hydrophilicity of PEG5 restricts excessive non-specific tissue partitioning.
Tumor-to-Blood Ratio ModerateHighPEG5 balances circulation time with preferential renal excretion, optimizing tumor retention[5].

Self-Validating Experimental Methodology: In Vivo PK Assessment

To objectively verify these differences, our laboratory employs a rigorous LC-MS/MS pharmacokinetic profiling workflow. This protocol is designed as a self-validating system: we utilize a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects during electrospray ionization, ensuring the absolute trustworthiness of our quantification.

PK_Workflow Step1 1. Bioconjugation & Purification (Payload + Linker) Step2 2. IV Administration (Rodent Model, n=6) Step1->Step2 Step3 3. Serial Blood Sampling (0.08 to 48 hours) Step2->Step3 Step4 4. Plasma Extraction (Acetonitrile Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (Stable Isotope IS) Step4->Step5 Step6 6. PK Parameter Calculation (Non-compartmental Analysis) Step5->Step6

Figure 2: Self-validating experimental workflow for comparative LC-MS/MS pharmacokinetic profiling.

Step-by-Step Protocol: LC-MS/MS Pharmacokinetic Profiling
  • Bioconjugation & Formulation: Synthesize the payload conjugated to either 2,5,8,11-Tetraoxatridecane or PEG5. Formulate the compounds in 5% DMSO / 95% Saline to ensure complete dissolution without utilizing high-molecular-weight excipients that could independently alter PK.

  • Animal Dosing: Administer the conjugates intravenously (IV) via the tail vein to female Sprague-Dawley rats (n=6 per group) at a dose of 2.0 mg/kg. Causality: IV administration bypasses absorption variables, allowing for a direct assessment of systemic clearance and distribution.

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Plasma Extraction: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing the SIL-IS. Causality: Cold acetonitrile is chosen to instantly quench enzymatic degradation while precipitating plasma proteins that would otherwise foul the LC column and cause ion suppression.

  • LC-MS/MS Quantification: Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and inject the supernatant into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA): Calculate PK parameters (CL, Vd​ , AUC, t1/2​ ) using industry-standard software (e.g., Phoenix WinNonlin). The use of NCA ensures no assumptions are made regarding the number of distribution compartments, providing an objective baseline comparison.

Conclusion & Strategic Recommendations

The choice between 2,5,8,11-Tetraoxatridecane and PEG5 should be dictated by the specific therapeutic window of the payload. If rapid clearance is desired to prevent off-target toxicity of an ultra-potent small molecule, the shorter 2,5,8,11-Tetraoxatridecane may be advantageous. However, for ADCs and targeted therapies requiring prolonged systemic circulation and superior shielding of hydrophobic payloads, PEG5 is the objectively superior choice, offering stabilized clearance and extended half-life.

References

  • PEGylation of 99mTc-labeled bombesin analogues improves their pharmacokinetic properties Source: Sci-Hub URL
  • Source: NIH.
  • Source: NIH.
  • Use of Monodisperse and Activated PEGs to Accelerate Development of Antibody Drug Conjugates Source: Sigma-Aldrich URL
  • What are PEG Linkers?

Sources

Comparative

Comparative analysis of 13-azido-2,5,8,11-tetraoxatridecane in copper-free click chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern bioconjugation, the selection of appropriate reagents is paramount to the success of creating stable and effective molecular cons...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the selection of appropriate reagents is paramount to the success of creating stable and effective molecular constructs. Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for its biocompatibility and high specificity.[1][2] This guide provides a comprehensive comparative analysis of 13-azido-2,5,8,11-tetraoxatridecane , a linear, azide-containing polyethylene glycol (PEG) linker, against other azide alternatives in SPAAC reactions.

At its core, SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] The choice of both the cyclooctyne and the azide partner significantly influences the reaction kinetics and the physicochemical properties of the final bioconjugate. Here, we delve into the specific advantages and performance characteristics of 13-azido-2,5,8,11-tetraoxatridecane, often referred to as m-PEG4-azide.[5][6]

The Pivotal Role of the Azide: A Comparative Overview

While the strained alkyne is often seen as the primary driver of SPAAC kinetics, the structure of the azide-containing reagent plays a crucial role in the overall success of the conjugation, influencing not only the reaction rate but also the properties of the resulting product. The most common alternatives to PEGylated azides are simple alkyl or aryl azides.

Feature13-azido-2,5,8,11-tetraoxatridecane (m-PEG4-azide)Simple Alkyl/Aryl Azides (e.g., Benzyl Azide)
Structure Linear PEG chain with a terminal azideShort alkyl or aromatic group with an azide
Hydrophilicity HighLow to moderate (hydrophobic)
Key Advantage Enhances solubility, reduces aggregation, improves pharmacokinetics[7][]Small size, synthetically straightforward
Potential Limitation Potential for slight steric hindrance in some contextsCan impart hydrophobicity to the final conjugate, leading to aggregation[9]

Performance Deep Dive: A Data-Driven Comparison

A thorough evaluation of 13-azido-2,5,8,11-tetraoxatridecane involves assessing its impact on reaction kinetics and the physicochemical properties of the resulting bioconjugates.

Reaction Kinetics: The Pace of Conjugation

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While the cyclooctyne primarily dictates the reaction speed, the azide's structure can have a discernible effect.

A study measuring the cycloaddition kinetics of an azide-PEG4-acid with a DBCO-PEG4-acid in PBS at 37°C reported a second-order rate constant of 2.1 ± 0.2 M⁻¹s⁻¹ .[1] This provides a quantitative benchmark for the reactivity of a linear PEGylated azide. For comparison, the reaction of the commonly used model azide, benzyl azide, with DBCO under similar aqueous conditions falls within a comparable range, suggesting that the short PEG4 chain in 13-azido-2,5,8,11-tetraoxatridecane does not significantly hinder the reaction rate. In some cases, the presence of a PEG linker has even been shown to enhance reaction rates by reducing steric hindrance and improving solubility of the reactants.[10][11]

Comparative SPAAC Reaction Rates with Strained Alkynes

Azide ComponentStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Azide-PEG4-acid DBCO-PEG4-acid2.1 ± 0.2Demonstrates the reactivity of a linear PEGylated azide in aqueous buffer.[1]
Benzyl AzideDBCO~0.1 - 1.0A common benchmark for SPAAC kinetics.[3]
Benzyl Azideendo-BCN0.07 - 0.18BCN generally exhibits slower kinetics with aliphatic azides compared to DBCO.[12]
PEGylated BCN2-azidoethanol0.19 - 0.21Reaction of a water-soluble PEGylated BCN derivative.[13]

Note: Reaction rates are sensitive to solvent, temperature, and pH. The data presented is for comparative purposes.

The Hydrophilicity Advantage: Mitigating Aggregation and Enhancing Pharmacokinetics

A primary advantage of employing 13-azido-2,5,8,11-tetraoxatridecane is the hydrophilicity imparted by its PEG4 linker.[14] In the context of bioconjugation, particularly for antibody-drug conjugates (ADCs), maintaining solubility and preventing aggregation are critical for therapeutic efficacy and safety.[9] Hydrophobic drug-linker combinations can lead to the formation of aggregates, which can increase immunogenicity and lead to rapid clearance from circulation.[15]

The ethylene glycol repeats in the PEG chain create a hydrophilic cloud around the conjugate, which can:

  • Enhance Aqueous Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly improving the solubility of the entire conjugate, especially when attached to hydrophobic payloads.[7]

  • Reduce Aggregation: By masking hydrophobic regions and providing steric hindrance, the PEG linker helps to prevent non-specific protein-protein interactions that lead to aggregation.[9][15]

  • Improve Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.[] Studies have shown that increasing the length of linear PEG linkers in ADCs leads to a progressive decrease in clearance rates.

The following diagram illustrates the conceptual difference between a bioconjugate formed with a hydrophobic azide and one formed with the hydrophilic 13-azido-2,5,8,11-tetraoxatridecane.

Caption: Impact of linker hydrophilicity on bioconjugate properties.

Experimental Protocols

To provide a practical context for the application of 13-azido-2,5,8,11-tetraoxatridecane, the following are generalized protocols for a typical bioconjugation experiment and a method for assessing the aggregation of the resulting conjugate.

Protocol 1: General Procedure for Protein Conjugation using SPAAC

This protocol outlines the conjugation of a DBCO-functionalized protein with 13-azido-2,5,8,11-tetraoxatridecane linked to a payload of interest.

Materials:

  • DBCO-functionalized protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Payload-linker construct: Payload-13-azido-2,5,8,11-tetraoxatridecane.

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Payload-13-azido-2,5,8,11-tetraoxatridecane in DMSO or DMF (e.g., 10 mM).

    • Ensure the DBCO-functionalized protein is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the Payload-13-azido-2,5,8,11-tetraoxatridecane stock solution to the DBCO-functionalized protein solution.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may vary depending on the specific reactants and concentrations.

  • Purification:

    • Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted payload-linker and other small molecules.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

G start Prepare DBCO-Protein & Azide-Payload mix Mix Reactants (3-5x excess azide) start->mix incubate Incubate (RT, 2-4h or 4°C, overnight) mix->incubate purify Purify by SEC incubate->purify characterize Characterize Conjugate (SDS-PAGE, UV-Vis, MS) purify->characterize end Final Conjugate characterize->end

Caption: General workflow for SPAAC bioconjugation.

Protocol 2: Comparative Aggregation Analysis by Dynamic Light Scattering (DLS)

This protocol describes how to compare the aggregation propensity of two different protein conjugates: one prepared with a hydrophobic azide linker and another with 13-azido-2,5,8,11-tetraoxatridecane.

Materials:

  • Purified protein conjugate with hydrophobic linker.

  • Purified protein conjugate with 13-azido-2,5,8,11-tetraoxatridecane linker.

  • Formulation buffer (e.g., PBS, pH 7.4).

  • Dynamic Light Scattering (DLS) instrument.

Procedure:

  • Sample Preparation:

    • Prepare samples of each conjugate at the same concentration (e.g., 1 mg/mL) in the formulation buffer.

    • Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Measure the initial particle size distribution and polydispersity index (PDI) of each sample.

  • Stress Conditions (Optional):

    • To accelerate aggregation, samples can be subjected to stress conditions such as elevated temperature (e.g., 40°C for a defined period) or freeze-thaw cycles.

  • Time-Course Monitoring:

    • Monitor the particle size distribution and PDI of the samples over time (e.g., at 0, 24, 48, and 72 hours) under storage conditions (e.g., 4°C or 25°C).

  • Data Analysis:

    • Compare the increase in average particle size and PDI between the two samples over time. A more significant increase indicates a higher propensity for aggregation.

Concluding Remarks

13-azido-2,5,8,11-tetraoxatridecane stands out as a valuable reagent in copper-free click chemistry due to the significant advantages conferred by its hydrophilic PEG4 linker. While its intrinsic reactivity in SPAAC is comparable to that of simple alkyl azides, its ability to enhance the solubility, reduce the aggregation, and improve the pharmacokinetic profile of the final bioconjugate makes it a superior choice for many applications in drug development and biological research. The selection of this linker can be a critical step in overcoming the challenges associated with hydrophobic payloads and ensuring the development of stable and effective bioconjugates.

References

  • A Comparative Guide to the Hydrophilicity of PEGylated Linkers in Drug Development. Benchchem.
  • Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. PMC.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • PEG Linkers. ADC Review.
  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline
  • The effects of buffer, pH, and temperature upon SPAAC reaction r
  • A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions. Benchchem.
  • Overview of Copper-Free Click Chemistry. ChemPep.
  • Side reactions to avoid during click chemistry with PEG linkers. Benchchem.
  • Quantification of Azides on the Surface of Nanoparticles: Toward Precise Bioconjug
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjug
  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.
  • Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. Chemical Science (RSC Publishing).
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • Strain-Promoted Cross-Linking of PEG-Based Hydrogels via Copper-Free Cycloaddition.
  • A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain. Benchchem.
  • Antibody-Drug Conjugate (ADC)
  • Analytical Measurement of PEGylated Molecules.
  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
  • An In-depth Technical Guide to DBCO-Azide Click Chemistry. Benchchem.
  • Application of PEG In Click Chemistry. Labinsights.
  • The effects of buffer, pH, and temperature upon SPAAC reaction r
  • Dynamic Light Scattering for Assessing Aggregation in [177Lu]Lu-DOTA-Trastuzumab: A Quality Control Approach for Radioimmunotherapy. PubMed.
  • Copper-free click chemistry for microdroplet's W/O interface engineering. HAL Open Science.
  • DBCO - Click Chemistry. Alfa Chemistry.
  • Latest Technologies to Improve ADC Drug Solubility and Stability. BOC Sciences.
  • Light Scattering in Protein Aggreg
  • Comparing light scattering techniques for biologics development. News-Medical.Net.
  • Methodologies for characterising protein aggregation.
  • Advanced Guide to Azide PEG: Key Properties, Reactions, and Biomedical Integr
  • Pharmacokinetics and Bioanalysis of PEGyl
  • A Comparative Guide to Azide-PEG9-amido-Alkyl-Boc Conjug
  • Second-order reaction rate constants for different cyclooctyne systems...
  • Methoxy PEG Azide. Nanocs.
  • Strategic and Chemical Advances in Antibody–Drug Conjug
  • 13-Azido-2,5,8,11-tetraoxa-tridecane | 606130-90-9. ChemicalBook.
  • Modification of Antibodies, Proteins and Peptides with Azide (Click Chemistry). Encapsula NanoSciences.
  • 13-Azido-2,5,8,11-tetraoxatridecane | 606130-90-9. Tokyo Chemical Industry.

Sources

Validation

Validating the Structural Integrity of 2,5,8,11-Tetraoxatridecane Conjugates Post-Assay: A Comparative Guide

As a Senior Application Scientist specializing in bioconjugation, I frequently encounter false-positive efficacy data driven by undetected linker cleavage. When a targeted protein degrader (PROTAC) or an antibody-drug co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation, I frequently encounter false-positive efficacy data driven by undetected linker cleavage. When a targeted protein degrader (PROTAC) or an antibody-drug conjugate (ADC) is subjected to an in vitro plasma stability assay or an in vivo pharmacokinetic study, the conjugate is exposed to a hostile matrix of shear forces, reactive oxygen species (ROS), and proteolytic enzymes. If the linker degrades, the observed biological readout belongs to the , not the intact conjugate[1].

This guide objectively compares the post-assay structural integrity of 2,5,8,11-Tetraoxatridecane (a monodisperse mPEG4 derivative) against alternative linker architectures, and outlines a self-validating LC-MS/MS protocol to definitively prove conjugate stability.

Mechanistic Causality: Why Linker Choice Dictates Post-Assay Integrity

The selection of a linker is a delicate thermodynamic and steric balancing act. 2,5,8,11-Tetraoxatridecane is heavily utilized in the synthesis of [2] because it provides a unique structural compromise compared to its alternatives:

  • Aliphatic Linkers (e.g., C10 Alkyl Chains): While highly resistant to enzymatic cleavage, purely hydrophobic carbon chains often drive target proteins into insoluble aggregates post-assay. This aggregation severely limits the recovery of the intact conjugate for mass spectrometry analysis.

  • Long-Chain Polymeric PEGs (e.g., mPEG12+): Longer PEGs provide excellent solubility but possess a large surface area of ether bonds. In complex biological matrices, these are highly susceptible to the severe oxidative degradation that plagues [3], leading to chain scission.

  • 2,5,8,11-Tetraoxatridecane (mPEG4): This specific four-oxygen architecture provides sufficient hydration to prevent hydrophobic aggregation, while its short chain length minimizes the surface area exposed to oxidative enzymes and ROS.

Table 1: Comparative Post-Assay Structural Integrity Data

Linker ArchitectureRepresentative ChemistryPost-Assay Intact Recovery (%)Primary Degradation PathwayMS/MS Deconvolution Complexity
Aliphatic C10 Alkyl Chain< 45%Hydrophobic AggregationLow (No charge envelope)
Long-Chain PEG mPEG12 to mPEG24~ 60%Oxidative Ether CleavageHigh (Polydisperse charge states)
mPEG4 2,5,8,11-Tetraoxatridecane> 85% Highly Stable Moderate (Resolved via charge stripping)
Self-Validating Experimental Protocol: LC-MS/MS Structural Validation

Every analytical workflow must be a self-validating system. If we detect a cleaved 2,5,8,11-Tetraoxatridecane linker, we must definitively prove the cleavage occurred during the biological assay, not as an artifact of our sample preparation.

Step 1: Matrix Quenching and Internal Standard Spiking
  • Action: Immediately upon assay termination, spike the plasma matrix with an isotopically heavy-labeled conjugate internal standard (IS), followed by protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g and recover the supernatant.

  • Causality: The heavy IS acts as our self-validating control. If the IS remains intact during MS analysis while the analyte shows cleavage, we can definitively attribute the degradation to the biological assay rather than sample handling artifacts.

Step 2: Orthogonal Enzymatic Digestion (For Protein Conjugates)
  • Action: Denature the recovered conjugate in 6M Guanidine-HCl. Digest using a combination of Trypsin and GluC at 37°C for 4 hours.

  • Causality: Standard tryptic digestion is often insufficient for PEGylated proteins because the PEG chain sterically hinders cleavage at adjacent lysine residues. GluC provides orthogonal cleavage at glutamic and aspartic acid residues, ensuring the linker-bearing peptide is cleaved into a manageable m/z detection range for [4].

Step 3: RP-HPLC and Post-Column Charge Stripping
  • Action: Separate the peptides on a BEH C18 column (2.1 × 150 mm, 1.7 µm). Crucially, introduce 0.1% Triethylamine (TEA) via a post-column T-junction prior to electrospray ionization (ESI).

  • Causality: Polydispersity and overlapping protein charge states make the intact mass analysis of PEG-protein conjugates notoriously difficult[4]. TEA acts as a gas-phase charge-reducing agent. By stripping excess protons from the PEG4 ether oxygens, TEA collapses the complex charge state envelope, drastically improving the signal-to-noise ratio and allowing for unambiguous identification of the [5].

Step 4: High-Resolution Q-TOF MS/MS Acquisition
  • Action: Acquire data using a High-Resolution Q-TOF mass spectrometer in Data-Dependent Acquisition (DDA) mode. Monitor for the signature diagnostic reporter ions of the 2,5,8,11-Tetraoxatridecane linker (e.g., m/z 192.13 for the intact cleaved linker)[6].

G Start Post-Assay Conjugate Recovery & Quench Digest Proteolytic Digestion (Trypsin/GluC) Start->Digest Denaturation LC RP-HPLC Separation (BEH C18) Digest->LC Injection TEA Post-Column TEA Charge Stripping LC->TEA Elution MS High-Res Q-TOF MS/MS (Data-Dependent) TEA->MS Ionization Analysis Deconvolution & Integrity Mapping MS->Analysis MS Spectra

Figure 1: Self-validating LC-MS/MS workflow utilizing post-column charge stripping for PEG4 conjugates.

Conclusion

Validating the structural integrity of bioconjugates post-assay is non-negotiable for robust drug development. By utilizing a highly stable mPEG4 linker like 2,5,8,11-Tetraoxatridecane and pairing it with a self-validating, charge-stripped LC-MS/MS workflow, researchers can confidently differentiate true biological efficacy from artifactual linker degradation.

References
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates . Novatia / Quanta BioDesign. [Link][3]

  • Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging . NIH / PMC.[Link][1]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins . ACS Publications.[Link][4]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry . Agilent Technologies / Ingenieria Analitica.[Link][5]

Sources

Comparative

In Vitro Plasma Stability Comparison of 2,5,8,11-Tetraoxatridecane (mPEG4) Based ADCs

As a Senior Application Scientist, I approach linker selection not merely as a chemical necessity, but as the foundational logic dictating the pharmacokinetic fate of an Antibody-Drug Conjugate (ADC). In the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach linker selection not merely as a chemical necessity, but as the foundational logic dictating the pharmacokinetic fate of an Antibody-Drug Conjugate (ADC). In the development of next-generation ADCs, the stability of the linker chemistry is the primary determinant of the therapeutic index[1].

2,5,8,11-Tetraoxatridecane (C₉H₂₀O₄) is a discrete polyethylene glycol (dPEG) spacer containing exactly four ethylene oxide units, commonly referred to as the core of an mPEG4 linker[2]. Functionalized derivatives of this molecule, such as 13-bromo-2,5,8,11-tetraoxatridecane (m-PEG4-Br), are widely utilized in bioconjugation to link highly potent, hydrophobic payloads to monoclonal antibodies[3]. This guide provides an objective, data-driven comparison of mPEG4-based ADCs against alternative linker strategies, focusing on their in vitro plasma stability and the mechanistic causality behind their performance.

Mechanistic Causality: The Role of mPEG4 in Plasma Stability

The primary challenge in designing high Drug-to-Antibody Ratio (DAR ≥ 8) ADCs is the inherent hydrophobicity of payloads like monomethyl auristatin E (MMAE) or exatecan[4]. High hydrophobicity drives protein aggregation, leading to rapid clearance by the reticuloendothelial system and premature payload release in systemic circulation[5].

Incorporating a 2,5,8,11-tetraoxatridecane spacer resolves this through two causal mechanisms:

  • Hydrophilic Masking: The mPEG4 chain provides a highly hydrated microenvironment that counteracts payload lipophilicity. This prevents ADC aggregation, thereby avoiding rapid clearance and extending the circulation half-life[6].

  • Steric Shielding: The flexible tetraoxatridecane chain wraps around cleavable trigger sequences (e.g., Val-Cit dipeptides). This steric barrier prevents large, off-target plasma enzymes (such as mouse carboxylesterase 1c) from prematurely hydrolyzing the linker, while still permitting cleavage by highly concentrated, smaller lysosomal proteases (like Cathepsin B) once internalized by the target tumor cell[5][7].

G ADC mPEG4-ADC (High DAR) Plasma Systemic Circulation (pH 7.4) ADC->Plasma Administered Shielding Steric Shielding Prevents Aggregation Plasma->Shielding mPEG4 Effect Tumor Tumor Cell (Lysosome pH 4.5) Cleavage Enzymatic Cleavage (Cathepsin B) Tumor->Cleavage Trigger Stable Intact ADC Extended Half-Life Shielding->Stable High Plasma Stability Stable->Tumor Internalization Release Payload Release (Tumor Death) Cleavage->Release Efficacy

Logical flow of mPEG4-ADC stability and targeted payload release mechanisms.

Comparative In Vitro Plasma Stability Data

When evaluated in in vitro human and mouse plasma models, mPEG4 linkers demonstrate a distinct stability profile compared to non-PEGylated and extended-PEG alternatives. The table below synthesizes quantitative stability trends observed during bioconjugate development[4][8][9].

Linker ArchitectureExample ConstructPlasma Half-Life (Human, 37°C)Mechanistic Observations & Causality
Non-PEGylated Cleavable MC-Val-Cit-MMAEModerate (~3-4 days)Vulnerable to aggregation at high DAR; highly susceptible to premature enzymatic cleavage in rodent plasma[5][6].
2,5,8,11-Tetraoxatridecane (mPEG4) mPEG4-Val-Cit-MMAEHigh (>7 days)Optimal balance. Steric shielding prevents aggregation and off-target cleavage while maintaining excellent solid tumor penetration[4][7].
Extended PEG (PEG12 - PEG24) mPEG24-Val-Cit-MMAEVery High (>7 days)Maximum hydrophilicity and stability. However, the excessively large hydrodynamic radius can hinder penetration into dense solid tumors[5][9].
Non-Cleavable SMCC-DM1Extremely High (>14 days)Highly stable in circulation. Payload release strictly requires complete lysosomal degradation of the antibody backbone[8].
Self-Validating Experimental Protocol: In Vitro Plasma Stability Assay

To objectively verify the stability of a 2,5,8,11-tetraoxatridecane-based ADC against alternatives, the following in vitro protocol establishes a self-validating analytical system. Do not merely run the assay; understand that every step is designed to isolate variables and prove mass balance.

Step-by-Step Methodology
  • Matrix Preparation & Spiking: Thaw pooled human and mouse plasma. Spike the purified ADC into the plasma to a final concentration of 100 µg/mL. Causality: Testing across species is critical to account for species-dependent esterase activity (e.g., high carboxylesterase levels in mice that artificially deflate stability metrics)[5].

  • Physiological Incubation: Incubate the spiked plasma at 37°C in a humidified 5% CO₂ environment. Causality: CO₂ buffering is mandatory to maintain a strict physiological pH of 7.4; pH drift will cause artificial hydrolysis of the linker.

  • Kinetic Sampling: Withdraw 50 µL aliquots at predefined kinetic time points (0, 1, 6, 24, 48, 96, and 168 hours). Immediately quench enzymatic activity using a broad-spectrum protease inhibitor cocktail and flash-freeze in liquid nitrogen.

  • Affinity Capture: Isolate the intact ADC from the complex plasma matrix using magnetic beads conjugated with anti-idiotypic antibodies.

  • Dual-Channel LC-MS/MS Analysis:

    • Intact Mass Analysis: Deglycosylate the captured ADC and analyze via High-Resolution Mass Spectrometry (HRMS) to monitor the DAR distribution decay over time.

    • Free Payload Quantification: Extract the plasma supernatant with acetonitrile and quantify the prematurely released payload using targeted LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

The Self-Validation Mechanism

This protocol is a self-validating system governed by mass balance . The molar rate of intact ADC depletion (loss of DAR) must inversely and proportionally correlate with the molar appearance of the free payload in the supernatant. If the DAR decreases without a corresponding increase in free payload, it mechanistically indicates alternative degradation pathways (e.g., irreversible protein aggregation or alternative linker fragmentation), prompting immediate construct redesign.

G Step1 1. ADC Incubation (Human/Mouse Plasma, 37°C) Step2 2. Aliquot Sampling (Time points: 0h to 168h) Step1->Step2 Step3 3. Affinity Capture (Protein A/G or Anti-Idiotypic) Step2->Step3 Step4 4. LC-MS/MS Analysis (Intact Mass & Free Payload) Step3->Step4 Step5 5. Kinetic Modeling (Mass Balance Validation) Step4->Step5

Self-validating experimental workflow for in vitro ADC plasma stability.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.